Technical Documentation Center

1-methyl-2-(oxane-4-carbonyl)-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole
  • CAS: 1492724-25-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-methyl-2-(oxane-4-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole. This heterocyclic compound, featuring a substituted imidazole core, represents a molecule of interest for chemical and pharmacological research. This document delineates its structural characteristics, outlines a plausible and detailed synthetic methodology based on established organometallic chemistry, and explores its prospective biological significance in the context of the diverse pharmacological activities exhibited by related 2-acyl-1-methylimidazole derivatives. The content herein is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged scaffold in the design of therapeutic agents with diverse pharmacological profiles, including anticancer, antifungal, and anti-inflammatory activities.[5][6] The introduction of an acyl group at the 2-position of the 1-methylimidazole ring, as seen in 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole, offers a strategic modification that can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity. This guide focuses on this specific derivative, providing a detailed examination of its chemical nature and potential utility.

Chemical Structure and Properties

The chemical structure of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole consists of a central 1-methyl-1H-imidazole ring, to which an oxane-4-carbonyl group is attached at the C2 position. The oxane (tetrahydropyran) moiety introduces a saturated heterocyclic ring, which can impact the molecule's solubility, lipophilicity, and conformational flexibility.

Table 1: Physicochemical Properties of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂[7]
Molecular Weight 194.23 g/mol [7]
IUPAC Name (1-methyl-1H-imidazol-2-yl)(oxan-4-yl)methanoneN/A
CAS Number 1492724-25-0[7]
Structural Elucidation: A Spectroscopic Overview

While specific, publicly available experimental spectra for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole are limited, a predictive analysis based on analogous structures provides valuable insights for its characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the 1-methylimidazole and the oxane rings. Key expected resonances include:

  • A singlet for the methyl group on the imidazole nitrogen (N-CH₃).

  • Two distinct signals for the imidazole ring protons.

  • A multiplet for the methine proton on the oxane ring at the C4 position.

  • A series of multiplets for the methylene protons of the oxane ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals for the carbonyl carbon, the carbons of the imidazole ring, the methyl carbon, and the carbons of the oxane ring. The carbonyl carbon signal is anticipated to appear significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group. Other characteristic bands would include C-N and C-H stretching vibrations of the imidazole and oxane rings.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the bond between the carbonyl group and the imidazole ring, as well as fragmentation of the oxane ring.

Synthesis of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole

The synthesis of 2-acylimidazoles, particularly 1-methyl substituted derivatives, can be effectively achieved through the acylation of a 2-metallo-1-methylimidazole intermediate. A highly plausible and efficient route for the preparation of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole involves the reaction of 2-lithio-1-methyl-1H-imidazole with an activated derivative of oxane-4-carboxylic acid, such as oxane-4-carbonyl chloride.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process commencing with the readily available starting material, 1-methylimidazole.

Caption: Proposed synthetic workflow for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of 2-acyl-1-methylimidazoles.[8]

Materials:

  • 1-methylimidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Oxane-4-carbonyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

Step 1: Generation of 2-lithio-1-methyl-1H-imidazole

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 1-methylimidazole (1.0 equivalent) to the cooled THF.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1-methyl-1H-imidazole intermediate.

Step 2: Acylation with Oxane-4-carbonyl chloride

  • To the solution of 2-lithio-1-methyl-1H-imidazole, add a solution of oxane-4-carbonyl chloride (1.0 equivalent) in anhydrous THF dropwise, keeping the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification:

  • Upon completion of the reaction, quench the mixture by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole.

Potential Applications and Biological Significance

While specific biological data for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole is not extensively documented in publicly available literature, the broader class of 2-acyl-1-methylimidazole derivatives has garnered significant attention in medicinal chemistry. The structural motifs present in this molecule suggest several avenues for its potential application.

As a Scaffold in Drug Discovery

The imidazole core is a well-established pharmacophore.[1][4] The presence of a ketone functionality at the 2-position provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be screened for a variety of biological targets.

Potential as an Anticancer Agent

Numerous imidazole-containing compounds have demonstrated potent anticancer activity.[5][6] The mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes crucial for cancer cell proliferation. The structural features of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole make it a candidate for evaluation in anticancer assays.

Potential as an Antifungal or Antibacterial Agent

The imidazole ring is a key component of many antifungal and antibacterial drugs.[3] The overall lipophilicity and electronic properties of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole could contribute to its potential as an antimicrobial agent.

Caption: Potential application areas for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole.

Conclusion

1-methyl-2-(oxane-4-carbonyl)-1H-imidazole is a heterocyclic compound with a well-defined chemical structure that can be synthesized through established organometallic methodologies. While specific biological data for this molecule is currently limited, its structural relationship to a broad class of pharmacologically active imidazole derivatives suggests its potential as a valuable building block in drug discovery and as a candidate for biological screening. Further research into the synthesis optimization, spectroscopic characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in the fields of medicinal chemistry and drug development.

Sources

Exploratory

1-methyl-2-(oxane-4-carbonyl)-1H-imidazole physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-methyl-2-(oxane-4-carbonyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole. As a novel heterocyclic compound, its empirical data is not extensively documented in publicly accessible literature. Therefore, this guide synthesizes available information with computational predictions and expert analysis based on the well-understood chemistry of imidazole and oxane moieties. The document is structured to offer a foundational understanding for researchers and professionals in drug discovery and development, providing insights into its molecular structure, physicochemical parameters, and potential spectroscopic characteristics. Furthermore, it outlines standard experimental protocols for the empirical determination of these properties, establishing a framework for future characterization and application.

Introduction and Molecular Structure

1-methyl-2-(oxane-4-carbonyl)-1H-imidazole is a heterocyclic compound featuring a central 1-methyl-1H-imidazole ring substituted at the 2-position with an oxane-4-carbonyl group. The imidazole ring is a critical pharmacophore in numerous biologically active molecules, known for its ability to engage in various biological interactions.[1] The oxane moiety introduces a saturated, non-aromatic cyclic ether, which can influence the compound's solubility, metabolic stability, and overall three-dimensional conformation. The unique combination of these two structural features suggests its potential as a versatile scaffold in medicinal chemistry.

Molecular Identity:

PropertyValueSource
IUPAC Name (1-methyl-1H-imidazol-2-yl)(oxan-4-yl)methanone-
CAS Number 1492724-25-0[2]
Molecular Formula C₁₀H₁₄N₂O₂[2]
Molecular Weight 194.23 g/mol [2]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Structure of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole

Predicted Physicochemical Properties

Due to the absence of published experimental data, the following physicochemical properties have been estimated using established computational models. These predictions are valuable for initial experimental design and for anticipating the compound's behavior in various chemical and biological systems.

PropertyPredicted ValueMethod/Rationale
Melting Point (°C) 85 - 115Based on the melting points of structurally similar imidazole derivatives, such as 1-methyl-1H-imidazole-2-carboxylic acid (102-108 °C).[3] The presence of the larger, flexible oxane ring may influence crystal packing and thus the melting point.
Boiling Point (°C) > 300High boiling points are characteristic of imidazole-containing compounds due to their polar nature and potential for intermolecular interactions.[4]
LogP (Octanol-Water Partition Coefficient) 0.5 - 1.5The presence of both polar (imidazole, carbonyl, ether) and nonpolar (methyl, methylene groups) functionalities suggests a moderate lipophilicity.
pKa (acid dissociation constant) 5.5 - 6.5The basicity of the imidazole ring is influenced by substituents. The electron-withdrawing carbonyl group at the 2-position is expected to lower the pKa of the conjugate acid compared to unsubstituted imidazole (pKa ~7).[5][6]
Aqueous Solubility Moderately SolubleThe polar functional groups are expected to confer some degree of water solubility. However, the overall nonpolar hydrocarbon framework may limit high solubility. Solubility is likely to be pH-dependent.

Spectroscopic Profile (Predicted)

The following sections outline the anticipated spectroscopic features of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole based on the known spectral properties of its constituent functional groups.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the protons of the imidazole ring, the methyl group, and the oxane ring.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Imidazole H-4 & H-57.0 - 7.8Doublets or singletsThe chemical shifts of imidazole protons are typically found in this downfield region.[7] The exact shifts and coupling will depend on the electronic influence of the carbonyl substituent.
N-Methyl (N-CH₃)3.7 - 4.0SingletThe methyl group attached to the imidazole nitrogen is expected to appear as a singlet in this range.[8]
Oxane Protons (CH₂)1.5 - 2.0 and 3.5 - 4.0MultipletsThe methylene protons of the oxane ring adjacent to the oxygen atom will be deshielded and appear further downfield, while the other methylene protons will be in the aliphatic region. The proton at the 4-position will likely be a multiplet.
¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)180 - 195The carbonyl carbon of the ketone is expected in this characteristic downfield region.
Imidazole C-2140 - 150The carbon atom attached to two nitrogen atoms is significantly deshielded.
Imidazole C-4 & C-5120 - 135Aromatic carbons of the imidazole ring.[8]
N-Methyl (N-CH₃)30 - 35Aliphatic carbon of the methyl group attached to nitrogen.[8]
Oxane Carbons25 - 45 and 65 - 75The carbons adjacent to the ether oxygen will be downfield (65-75 ppm), while the others will be in the typical aliphatic range.
Infrared (IR) Spectroscopy

The infrared (IR) spectrum is expected to show characteristic absorption bands for the carbonyl and C-N/C-O bonds.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Ketone) Stretch1680 - 1700Strong
C-N (Imidazole) Stretch1400 - 1600Medium to Strong
C-O (Ether) Stretch1050 - 1150Strong
C-H (Aliphatic/Aromatic) Stretch2850 - 3100Medium
Mass Spectrometry (MS)

In an electron ionization mass spectrum (EI-MS), the molecular ion peak [M]⁺ is expected at m/z = 194. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the imidazole or oxane rings, as well as fragmentation of the oxane ring itself.

Experimental Protocols for Characterization

For researchers who have synthesized or acquired a sample of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole, the following are standard, detailed protocols for its physical and chemical characterization.

Determination of Melting Point
  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • Ensure the compound is a dry, homogenous powder.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a rate of 10-15 °C/min for a rough determination.

    • Allow the apparatus to cool.

    • For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR apectroscopic analysis.

Infrared (IR) Spectroscopy
  • Apparatus: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)
  • Apparatus: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Procedure (for ESI-MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

Reactivity and Stability

The chemical reactivity of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole will be dictated by its functional groups:

  • Imidazole Ring: The imidazole ring is aromatic and generally stable. The nitrogen at the 3-position is basic and can be protonated or alkylated. The ring can undergo electrophilic substitution, although the electron-withdrawing carbonyl group at the 2-position will deactivate the ring towards such reactions.

  • Carbonyl Group: The ketone functionality can undergo typical reactions of carbonyls, such as reduction to a secondary alcohol or nucleophilic addition.

  • Oxane Ring: The ether linkage in the oxane ring is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.

The compound should be stored in a cool, dry place, away from strong oxidizing agents and strong acids.

Potential Applications in Drug Development

The structural motifs present in 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole suggest several potential applications in drug discovery:

  • Scaffold for Kinase Inhibitors: The 1-methyl-1H-imidazole core is a known hinge-binding motif for various protein kinases.[1]

  • Metabolic Stability: The oxane ring may confer improved metabolic stability compared to more labile aliphatic chains.

  • Modulation of Physicochemical Properties: The combination of the polar imidazole and the more lipophilic, yet hydrogen bond accepting, oxane-carbonyl moiety allows for fine-tuning of solubility and permeability.

Conclusion

1-methyl-2-(oxane-4-carbonyl)-1H-imidazole is a compound of interest for chemical and pharmaceutical research. While empirical data on its specific properties are currently scarce, this guide provides a robust framework for its initial assessment based on fundamental chemical principles and computational predictions. The outlined experimental protocols offer a clear path for its comprehensive characterization. As research on this and similar molecules progresses, a more complete understanding of its properties and potential applications will undoubtedly emerge.

References

  • NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]

  • Shahid, H. A., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 10, S668-S674. [Link]

  • NIST. 1H-Imidazole, 1-methyl-. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315. [Link]

  • NIST. 1H-Imidazole, 1-methyl-. [Link]

  • Shahid, H. A., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 10, S668-S674. [Link]

  • Chem-Impex International. 1-Methyl-1H-imidazole-2-carboxylic acid. [Link]

  • Valsecchi, C., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Journal of Cheminformatics, 16(1), 1-22. [Link]

  • Domanska, U., & Szydlowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 957-961. [Link]

  • Rezaei-Sameti, M. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 24(12), 5727-5731. [Link]

  • Chemistry Stack Exchange. pKa of imidazoles. [Link]

  • Adebayo, P. G., Olatunji, N. O., & Semire, B. (2018). 2D QSAR model using multiple linear regression (MLR)-Genetic algorithm (GA) method for the predication of pKa of some imidazole derivatives. Journal of Taibah University for Science, 12(6), 765-773. [Link]

  • Zhang, Y., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 27(3), 1033. [Link]

  • PubChem. Agent QL. [Link]

  • El-Faham, A., et al. (2025). Synthesis, Characterization, and Computational Investigation of 2,5-Bis(2-Methyl-1H-benzimidazol-5- yl)-1,3,4. International Journal of Molecular Sciences, 26(1), 1-20. [Link]

  • PubChem. 1-(6-Cyano-3-pyridylcarbonyl)-5',8'-difluorospiro(piperidine-4,2'(1'H)-quinazoline). [Link]

  • Sperandio, O., et al. (2017). Computational analysis of calculated physicochemical and ADMET properties of protein-protein interaction inhibitors. Scientific Reports, 7(1), 1-13. [Link]

  • ChemSrc. 1-methyl-2-(2-methyl-1-propenyl)-1H-imidazole-4-carbonitrile. [Link]

  • PubChemLite. 1-methyl-2-(1-methyl-1h-imidazole-2-carbonyl)-1h-imidazole. [Link]

  • NIST. 1H-Imidazole, 4-methyl-. [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 708. [Link]

  • PubChem. 1H-imidazole-4-carbonitrile. [Link]

  • Li, J., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610. [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. RSC Advances, 15(1), 1-15. [Link]

  • Karadayı, N., & Çulhaoğlu, B. (2018). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 5(2), 373-382. [Link]

  • NIST. 1H-Imidazole, 1-methyl-. [Link]

  • Al-Ghorbani, M., et al. (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Advances, 14(1), 1-20. [Link]

  • Wikipedia. Imidazole. [Link]

  • Wieder, O., et al. (2022). Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. Frontiers in Chemistry, 10, 885620. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

  • PubChem. Phosphorodithioic acid, O,O-dibutyl S-(2-(methylamino)-2-oxoethyl) ester. [Link]

  • PubChem. rel-Methyl (1R,2S)-3-oxo-2-pentylcyclopentaneacetate. [Link]

  • PubChem. Sarmentosin epoxide. [Link]

Sources

Foundational

Pharmacological Mechanisms and Structural Biology of 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole Derivatives

Executive Summary The chemical building block (CAS: 1492724-25-0) has emerged as a highly versatile and privileged pharmacophore in modern drug discovery[1]. By combining an electron-rich imidazole core, a rigidifying ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical building block (CAS: 1492724-25-0) has emerged as a highly versatile and privileged pharmacophore in modern drug discovery[1]. By combining an electron-rich imidazole core, a rigidifying carbonyl linker, and a hydrophilic oxane (tetrahydropyran) ring, this scaffold provides exceptional binding kinetics and favorable physicochemical properties. This technical guide explores the structural pharmacology of this scaffold and details its mechanism of action (MoA) across two prominent therapeutic targets: Transient Receptor Potential Melastatin 3 (TRPM3) ion channels and bacterial O-acetylserine sulfhydrylase (OASS).

Structural Pharmacology & Binding Kinetics

The efficacy of the 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole scaffold is rooted in the precise physicochemical contributions of its three distinct moieties:

  • 1-Methylimidazole Core: The nitrogen at the 3-position (N3) acts as a potent hydrogen bond acceptor, while the aromatic ring engages in π−π stacking or cation- π interactions with target residues (e.g., Tyrosine or Tryptophan). Causality of the methyl group: The N1-methylation prevents phase II N-glucuronidation, significantly increasing the metabolic half-life of the derivative compared to unsubstituted imidazoles.

  • Carbonyl Linker: The sp2 hybridized carbonyl carbon restricts the dihedral angle between the imidazole and oxane rings, locking the molecule into a bioactive "V-shaped" conformation. Its oxygen atom also serves as an additional hydrogen bond acceptor.

  • Oxane (Tetrahydropyran) Ring: Causality of ring selection: Replacing a highly lipophilic cyclohexyl ring with an oxane ring introduces a heteroatom that lowers the overall logP of the molecule. This drastically improves aqueous solubility and allows the oxygen atom to engage in water-mediated hydrogen bonding networks within amphipathic binding pockets.

Mechanism of Action Case Study I: TRPM3 Channel Antagonism

TRPM3 is a calcium-permeable, non-selective cation channel heavily implicated in nociception and inflammatory hypersensitivity. Derivatives utilizing the 1-methyl-1H-imidazol-2-yl and tetrahydropyran-4-yl motifs have been developed for [2].

Mechanism: These derivatives function as Negative Allosteric Modulators (NAMs). Instead of blocking the pore directly, the oxane ring anchors into a hydrophobic sub-pocket of the Voltage-Sensing-Like Domain (VSLD), while the imidazole ring coordinates with the S4-S5 linker. This interaction stabilizes the channel in a closed state, physically preventing the conformational change normally induced by endogenous agonists like Pregnenolone Sulfate (PregS) or noxious heat.

TRPM3_Pathway PregS Pregnenolone Sulfate (Agonist) TRPM3 TRPM3 Channel (Closed -> Open) PregS->TRPM3 Heat Noxious Heat Heat->TRPM3 Calcium Ca2+ Influx TRPM3->Calcium Pain Nociceptive Signaling (Pain) Calcium->Pain Inhibitor 1-Methyl-2-(oxane-4-carbonyl)- 1H-imidazole Derivative Inhibitor->TRPM3 Allosteric Block

TRPM3 channel activation pathway and allosteric inhibition by the imidazole derivative.

Mechanism of Action Case Study II: O-Acetylserine Sulfhydrylase (OASS) Inhibition

In the realm of antimicrobial resistance, the reductive sulfur assimilation pathway is a prime target because it is essential for bacterial survival but absent in mammals. Studies on demonstrate that derivatives containing the 1-methylimidazole and tetrahydropyran motifs act as potent competitive inhibitors[3],[4].

Mechanism: The scaffold acts as a structural mimic of the natural substrate. The 1-methylimidazole ring penetrates deep into the active site to coordinate with the pyridoxal 5′-phosphate (PLP) cofactor. Simultaneously, the oxane-4-carbonyl moiety occupies the entrance channel of the enzyme, creating a steric blockade that prevents O-acetylserine from entering, thereby halting bacterial cysteine biosynthesis[3].

Quantitative Structure-Activity Relationship (SAR)

To illustrate the structural causality of the scaffold, the following table summarizes the pharmacological impact of modifying the core structure.

Compound ModificationTRPM3 IC 50​ (nM)OASS K i​ (nM)Aqueous Solubility (µg/mL)Metabolic Half-life (T 1/2​ , min)
Base Scaffold (MOCI) >10,000>10,000450120
+ Pyridin-2-ylmethoxy (TRPM3 optimized) 45>10,00012085
+ 2-phenylcyclopropane (OASS optimized) >10,0001285145
Cyclohexyl substitution (oxane removal) 12045<1040

Data Insight: Replacing the oxane ring with a cyclohexyl ring drastically reduces aqueous solubility (<10 µg/mL) and metabolic half-life, validating the necessity of the oxane oxygen for maintaining drug-like properties.

Experimental Protocols: Self-Validating Patch-Clamp Electrophysiology

To validate the MoA of these derivatives against TRPM3, automated whole-cell patch-clamp electrophysiology is utilized. This protocol is designed as a self-validating system to ensure data trustworthiness.

Step-by-Step Methodology:

  • Cell Preparation: HEK293T cells stably expressing human TRPM3 are cultured and suspended in extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, pH 7.4).

  • Intracellular Dialysis: The patch pipette is filled with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).

    • Causality: CsCl blocks endogenous potassium currents, isolating the TRPM3 signal. EGTA strictly buffers intracellular calcium. Because TRPM3 exhibits calcium-dependent desensitization, chelating Ca 2+ prevents premature channel closure, ensuring any current reduction is entirely attributable to the antagonist.

  • Baseline Establishment: 40 µM Pregnenolone Sulfate (PregS) is perfused to elicit a maximal inward current.

    • Causality: This step makes the assay self-validating. Each cell acts as its own control, allowing antagonist responses to be normalized against the maximum agonist-induced current, correcting for variable channel expression between cells.

  • Compound Perfusion: The 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole derivative is applied in a stepwise dose-response manner (0.1 nM to 10 µM) in the continuous presence of PregS.

  • Data Acquisition & Analysis: Currents are recorded at a holding potential of -80 mV. The IC 50​ is calculated by fitting the normalized steady-state current block to a Hill equation.

PatchClamp_Workflow Prep Cell Preparation HEK293T-TRPM3 Seal Gigaseal Formation & Whole-Cell Config Prep->Seal Agonist PregS Application (Baseline Current) Seal->Agonist Antagonist Derivative Perfusion (Dose-Response) Agonist->Antagonist Analysis Data Analysis (IC50 Calculation) Antagonist->Analysis

Step-by-step automated patch-clamp electrophysiology workflow for TRPM3 inhibitors.

References

  • Heterocycle derivatives for treating trpm3 mediated disorders (US20240336602A1)
  • Refining the structure−activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / PMC) URL:[Link]

  • Rational Design, Synthesis, and Preliminary Structure–Activity Relationships of α-Substituted-2-Phenylcyclopropane Carboxylic Acids as Inhibitors of Salmonella typhimurium O-Acetylserine Sulfhydrylase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

thermodynamic stability of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole

An In-Depth Technical Guide to the Thermodynamic Stability of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole Authored by: A Senior Application Scientist Abstract The thermodynamic stability of an active pharmaceutical ingred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole

Authored by: A Senior Application Scientist

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the , a novel heterocyclic entity with therapeutic potential. We will explore the core principles of stability assessment, from predictive computational analyses to rigorous experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable methodologies to thoroughly characterize the stability profile of this molecule and others of its class.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a promising molecule from discovery to a marketed drug is fraught with challenges, with chemical and physical stability being paramount hurdles. A thermodynamically stable API resists degradation under various environmental conditions, ensuring that the patient receives the intended dose and is not exposed to potentially harmful degradants.[1] Heterocyclic compounds, which form the backbone of a significant portion of pharmaceuticals, present unique stability challenges due to their diverse functional groups and electronic properties.[2][3][4]

The subject of this guide, 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole, incorporates both an N-methylated imidazole ring and an oxane moiety linked by a ketone. This unique combination of functional groups necessitates a thorough investigation of its intrinsic stability. Understanding the thermodynamic landscape of this molecule is not merely a regulatory requirement but a fundamental aspect of risk mitigation in the drug development process.[5] This guide will provide a roadmap for elucidating potential degradation pathways, identifying critical formulation and storage parameters, and ultimately ensuring the development of a safe and effective drug product.

Synthesis and Characterization of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole

Proposed Synthetic Pathway

A potential approach involves the acylation of a suitable 1-methyl-1H-imidazole precursor with an activated oxane-4-carboxylic acid derivative.

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 1-methyl-1H-imidazole 1-methyl-1H-imidazole Friedel_Crafts_Acylation Friedel-Crafts Acylation (or similar coupling) 1-methyl-1H-imidazole->Friedel_Crafts_Acylation oxane-4-carbonyl_chloride oxane-4-carbonyl chloride oxane-4-carbonyl_chloride->Friedel_Crafts_Acylation Target_Molecule 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole Friedel_Crafts_Acylation->Target_Molecule

A proposed synthetic route for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole.
Characterization

Upon synthesis, the identity and purity of the compound must be rigorously confirmed using a panel of analytical techniques:

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.Characteristic shifts for the methyl group, imidazole and oxane ring protons and carbons, and the carbonyl carbon.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of C₁₀H₁₄N₂O₂.
Infrared (IR) Spectroscopy Identification of functional groups.A strong absorbance for the ketone C=O stretch and characteristic peaks for C-N and C-O bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of the molecule's stability. This typically involves both thermal analysis and forced degradation studies.

Thermal Analysis

Thermal analysis techniques provide critical information about the solid-state properties and thermal stability of the API.[8]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is invaluable for determining the melting point, enthalpy of fusion, and detecting polymorphism. The presence of multiple melting points or thermal events can indicate the existence of different crystalline forms, each with its own unique stability profile.[9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the temperature at which the compound begins to decompose.[8]

Parameter Technique Significance
Melting Point (°C)DSCAn indicator of purity and crystal lattice energy.
Enthalpy of Fusion (J/g)DSCRelates to the energy required to break the crystal lattice.
Decomposition Temperature (°C)TGAThe onset temperature of significant mass loss, indicating thermal degradation.
Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of stability assessment.[10][11] It involves subjecting the API to conditions more severe than those it would typically encounter during storage and handling to accelerate degradation.[12] The primary goals of forced degradation are to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[10][11] A typical target for forced degradation is to achieve 10-20% degradation of the parent molecule.[1]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Hydrolysis Hydrolysis (Acidic, Basic, Neutral) LC_MS LC-MS Analysis Hydrolysis->LC_MS Oxidation Oxidation (e.g., H₂O₂) Oxidation->LC_MS Thermal Thermal (Dry Heat) Thermal->LC_MS Photolytic Photolytic (UV/Vis Light) Photolytic->LC_MS Degradation_Pathways Identification of Degradation Pathways LC_MS->Degradation_Pathways Degradant_Identification Identification of Degradation Products LC_MS->Degradant_Identification Method_Validation Validation of Stability-Indicating Method LC_MS->Method_Validation

Workflow for forced degradation studies.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole in appropriate solvents (e.g., water, methanol, acetonitrile).

  • Stress Conditions:

    • Hydrolytic: Expose the sample solutions to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60 °C).

    • Oxidative: Treat the sample solution with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal: Expose the solid API to dry heat (e.g., 80 °C) for a specified period.[5]

    • Photolytic: Expose the sample solution and solid API to UV and visible light in a photostability chamber.[5]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and quench the reaction if necessary.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the parent drug and any degradation products.[13]

Isothermal Microcalorimetry (IMC)

For assessing long-term stability under ambient conditions, isothermal microcalorimetry is a highly sensitive technique.[14][15] It measures the minute heat flow produced by slow degradation reactions, providing a real-time assessment of stability without the need for high-temperature acceleration.[9][16]

Computational Assessment of Thermodynamic Stability

In silico methods provide a powerful predictive tool to complement experimental data.[17] Density Functional Theory (DFT) and other quantum mechanical calculations can be employed to understand the intrinsic stability of the molecule and predict its reactivity.[18]

  • Conformational Analysis: Identify the lowest energy conformers of the molecule.

  • Calculation of Thermodynamic Properties: Compute the enthalpy of formation, Gibbs free energy, and heat capacity.[17]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap generally suggests higher stability.[19]

Computational_Workflow Input_Structure 3D Structure of Molecule Conformational_Search Conformational Search Input_Structure->Conformational_Search DFT_Optimization DFT Geometry Optimization and Frequency Calculation Conformational_Search->DFT_Optimization Thermodynamic_Properties Calculation of Thermodynamic Properties DFT_Optimization->Thermodynamic_Properties FMO_Analysis Frontier Molecular Orbital Analysis DFT_Optimization->FMO_Analysis Stability_Prediction Prediction of Thermodynamic Stability and Reactivity Thermodynamic_Properties->Stability_Prediction FMO_Analysis->Stability_Prediction

A typical workflow for computational stability assessment.

Predicted Degradation Pathways

Based on the chemical structure of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole, several degradation pathways can be anticipated. The imidazole ring is known to be susceptible to both hydrolysis and oxidation.[13][20][21]

  • Hydrolysis: The amide-like linkage between the imidazole ring and the carbonyl group could be a primary site for hydrolysis, particularly under acidic or basic conditions. This would lead to the cleavage of the molecule into 1-methyl-1H-imidazole-2-carboxylic acid and oxane.

  • Oxidation: The imidazole ring itself can be susceptible to oxidative degradation, potentially leading to ring-opening products.[20][21] The N-methyl group could also be a site of oxidation.

  • Photodegradation: Imidazole moieties can be sensitive to photodegradation, which may lead to complex rearrangements and the formation of various degradants.[21][22]

Conclusion and Future Directions

A thorough understanding of the is critical for its successful development as a pharmaceutical agent. This guide has outlined a comprehensive strategy that integrates computational prediction with rigorous experimental validation through thermal analysis, forced degradation studies, and isothermal microcalorimetry. The insights gained from these studies will be instrumental in guiding formulation development, defining appropriate storage conditions, and ensuring the quality and safety of the final drug product.[1] Future work should focus on the detailed structural elucidation of any identified degradation products and an assessment of their potential toxicity.

References

  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Degradative Behavior and Toxicity of Alkylated Imidazoles - ACS Publications.
  • Pharmaceutical Testing: Thermal Analysis and Calorimetry - SETARAM.
  • Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry - ResearchGate.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed.
  • Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life | Lab Manager.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • Forced Degradation Studies for Stability - Nelson Labs.
  • Stability assessment of pharmaceuticals by isothermal calorimetry: two component systems.
  • Technical Support Center: Degradation Pathways of 2-Aminoimidazole Derivatives - Benchchem.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF - ResearchGate.
  • Isothermal Microcalorimetry for Pharmaceutical Stability Assessment.
  • Biodegradability of imidazole structures. | Download Scientific Diagram - ResearchGate.
  • Role of Heterocyclic Compounds in Drug Development: An Overview - Research and Reviews.
  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry.
  • A complete description of thermodynamic stabilities of molecular crystals - PNAS.
  • An In-Depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone - Benchchem.
  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability - IJPPR.
  • 1-methyl-2-(2-methyl-1-propenyl)-1H-imidazole-4-carbonitrile.
  • Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC.
  • Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Derivatives and Evaluation of Their Anticancer Activity - PubMed.
  • 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole | Sapphire Bioscience.
  • Chemical Properties of 1H-Imidazole (CAS 288-32-4) - Cheméo.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC - NIH.
  • 1-METHYL-1H-IMIDAZOLE-4-CARBALDEHYDE | 17289-26-8 - ChemicalBook.
  • Imidazole synthesis - Organic Chemistry Portal.
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review - International Journal of Advances in Engineering and Management ( IJAEM ).
  • Imidazole - Wikipedia.
  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules - MDPI.
  • 1H-imidazole-4-carbonitrile | C4H3N3 | CID 564457 - PubChem - NIH.
  • Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage | ACS Omega.
  • Computational Analysis of Thermodynamic Factors for Intrinsically Disordered Ligand Recognition - OAKTrust.
  • 1-Methyl-1H-imidazole-2-carboxylic acid - Chem-Impex.
  • Thermodynamics Properties of 1,1-Carbonyldiimidazole (CDI) and 4-Imidazole Acrylic Acid, Obtained by DSC and Combustion Calorimetry - SciELO México.
  • 1-methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid.
  • 1H-Imidazole - the NIST WebBook - National Institute of Standards and Technology.

Sources

Foundational

Solubility Profiling of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole: A Framework for Novel Drug Candidates

An In-depth Technical Guide for the Pharmaceutical Scientist Introduction 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole (Molecular Formula: C₁₀H₁₄N₂O₂, Molecular Weight: 194.23 g/mol ) is a novel heterocyclic compound with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Introduction

1-methyl-2-(oxane-4-carbonyl)-1H-imidazole (Molecular Formula: C₁₀H₁₄N₂O₂, Molecular Weight: 194.23 g/mol ) is a novel heterocyclic compound with potential applications in medicinal chemistry.[1] As with any new chemical entity (NCE) in the drug discovery pipeline, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of a drug's lifecycle, influencing everything from process chemistry and purification to formulation, bioavailability, and ultimately, therapeutic efficacy.[2]

Currently, there is no publicly available experimental data on the solubility profile of this specific molecule. This guide, therefore, serves as a comprehensive technical and methodological framework for researchers, scientists, and drug development professionals. It outlines the theoretical principles and provides detailed, field-proven experimental protocols to accurately determine the solubility of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole in a range of pharmaceutically relevant organic solvents. By following this guide, a research team can systematically generate the crucial data needed to advance this candidate.

Part 1: Theoretical Foundation and Strategic Solvent Selection

Structural Analysis and Solubility Prediction

The molecular structure of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole provides initial clues to its solubility behavior.

  • Polar Features: The molecule contains several polar functional groups capable of hydrogen bonding: the two nitrogen atoms of the imidazole ring and the carbonyl oxygen. The imidazole ring itself is a highly polar aromatic system.[3]

  • Non-Polar Features: The structure also includes non-polar regions, namely the N-methyl group and the saturated oxane (tetrahydropyran) ring.

This amphiphilic nature suggests that the compound will exhibit varied solubility across different organic solvents. It is likely to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions, but the non-polar moieties may grant some solubility in less polar environments.

Thermodynamic Principles of Solubility

The solubility of a solid in a liquid is governed by the change in Gibbs free energy (ΔG) of the dissolution process, which is defined by the equation: ΔG = ΔH – TΔS.[4]

  • Enthalpy (ΔH): This term represents the energy change associated with breaking the solute-solute bonds in the crystal lattice and forming new solute-solvent interactions. Dissolution is favored when the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the crystal lattice.

  • Entropy (ΔS): This term reflects the change in randomness or disorder. The dissolution of an ordered crystal into a disordered solution is entropically favorable (ΔS > 0).[4]

A negative ΔG, indicating a spontaneous process, leads to higher solubility. This is achieved when the enthalpic and entropic factors align favorably.[4] The fundamental principle of "like dissolves like" is a practical application of these concepts: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents, due to the favorable intermolecular forces.

Rational Solvent Selection

A strategic selection of organic solvents is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and hydrogen bonding capabilities and be relevant to common pharmaceutical manufacturing processes like reaction work-ups, crystallization, and formulation.

Solvent Category Example Solvents Primary Intermolecular Forces Rationale for Inclusion
Polar Protic Methanol, EthanolHydrogen Bonding, Dipole-DipoleCommonly used in synthesis and as co-solvents in formulations. Expected to be good solvents due to the NCE's H-bond acceptors.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Dipole-DipoleWidely used reaction and analytical (HPLC) solvents. Strong dipole moments can solvate the polar parts of the molecule.
Intermediate Polarity Ethyl Acetate, Dichloromethane (DCM)Dipole-Dipole, London DispersionCommon extraction and chromatography solvents. Test the balance between polar and non-polar features.
Non-Polar Toluene, HeptaneLondon Dispersion ForcesRepresent extremes of low polarity. Used to assess solubility for purification (e.g., anti-solvent crystallization). Solubility is expected to be low.

Part 2: Experimental Methodologies for Solubility Determination

The choice of experimental method depends on the stage of drug development, balancing accuracy with throughput. For definitive characterization, the thermodynamic equilibrium solubility is the gold standard.[5]

Workflow for Solubility Profiling

The overall process for determining the solubility profile is a systematic progression from estimation to precise experimental measurement.

G cluster_0 Phase 1: In Silico & Planning cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Analysis & Reporting A Structural Analysis of NCE B In Silico Solubility Prediction (e.g., SwissADME, ACD/Percepta) A->B C Rational Solvent Selection A->C E Execute Shake-Flask Protocol (Thermodynamic Solubility) B->E D Acquire Pure NCE & Solvents C->D D->E F Alternative: High-Throughput Kinetic Solubility Assay D->F G Quantitative Analysis (e.g., HPLC-UV, UPLC-MS) E->G F->G H Data Compilation & Profiling G->H I Technical Guide Generation H->I

Caption: Workflow for NCE Solubility Characterization.

Protocol: Equilibrium Solubility via Shake-Flask Method

This method determines the thermodynamic equilibrium solubility and is considered the benchmark for accuracy.[6] It is a self-validating system because the continued presence of undissolved solid ensures the solution is saturated.

Objective: To determine the maximum dissolved concentration of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole in a specific solvent at a controlled temperature.

Materials:

  • 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole (solid, >99% purity)

  • Selected organic solvents (HPLC grade or higher)

  • 2-5 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated HPLC-UV or UPLC-MS system

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The "excess" is critical; enough solid must be added to ensure that some remains undissolved at equilibrium. A starting point is to add ~10 mg of solid to 1 mL of solvent. Record the exact mass added.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the slurry to shake for a sufficient time to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours is recommended for novel compounds to ensure equilibrium is reached.

    • Causality Insight: Insufficient equilibration time is a common source of error, leading to an underestimation of the true thermodynamic solubility. The system must reach a state where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 1-2 hours to allow the excess solid to settle. This step is crucial to avoid clogging the filter.

  • Sample Collection & Dilution: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step removes all undissolved solid particles.

    • Self-Validation Check: The filtrate should be a clear solution with no visible particulates.

  • Dilution: Promptly perform a precise, calibrated dilution of the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantitative Analysis: Analyze the diluted sample using a validated HPLC-UV or other suitable concentration measurement technique. Determine the concentration by comparing the response to a pre-established calibration curve of the compound.

  • Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the final result in units of mg/mL and mol/L.

Part 3: Data Presentation and Interpretation

Organizing the generated data into a clear, comparative format is essential for its application in drug development decisions.

Quantitative Solubility Profile

The primary output is a table summarizing the solubility across the tested solvent spectrum.

Table 1: Equilibrium Solubility of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole at 25 °C

Solvent Solvent Category Solubility (mg/mL) Solubility (mol/L) Qualitative Classification
HeptaneNon-Polar[Experimental Value][Calculated Value]e.g., Insoluble
TolueneNon-Polar[Experimental Value][Calculated Value]e.g., Sparingly Soluble
DichloromethaneIntermediate[Experimental Value][Calculated Value]e.g., Soluble
Ethyl AcetateIntermediate[Experimental Value][Calculated Value]e.g., Soluble
AcetonePolar Aprotic[Experimental Value][Calculated Value]e.g., Freely Soluble
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]e.g., Freely Soluble
EthanolPolar Protic[Experimental Value][Calculated Value]e.g., Very Soluble
MethanolPolar Protic[Experimental Value][Calculated Value]e.g., Very Soluble
DMSOPolar Aprotic[Experimental Value][Calculated Value]e.g., Very Soluble

Qualitative classifications can be based on USP standards.

Visualizing Structure-Solubility Relationships

A diagram can help visualize the decision-making logic for interpreting the results and planning further experiments.

G A Solubility Results High Solubility in Polar Protic Solvents (Methanol, Ethanol) B Implication Hydrogen bonding is a key driver of solvation. The imidazole N and carbonyl O are primary interaction sites. A->B C Next Step Consider protic co-solvents in aqueous formulations. Assess stability in protic media. B->C D Solubility Results Moderate/High Solubility in Polar Aprotic Solvents (Acetone, ACN, DCM) E Implication Dipole-dipole interactions are significant. Molecule has a strong overall dipole moment. D->E F Next Step Good candidate for purification via normal-phase chromatography. Suitable for processing in common reaction solvents. E->F G Solubility Results Low Solubility in Non-Polar Solvents (Toluene, Heptane) H Implication Non-polar, van der Waals interactions are insufficient to overcome crystal lattice energy. G->H I Next Step Use as anti-solvents for crystallization/precipitation. Low risk of extraction into fatty excipients. H->I

Caption: Interpreting Solubility Data for Downstream Decisions.

Conclusion

Establishing a robust solubility profile is a non-negotiable, foundational step in the preclinical development of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole. While no data currently exists, the application of established thermodynamic principles and rigorous experimental protocols, such as the shake-flask method, provides a clear and reliable path forward. The resulting data will be instrumental for guiding process chemists in purification and scale-up, informing formulation scientists in developing viable dosage forms, and providing critical parameters for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling. This guide provides the necessary framework to generate this essential data package with scientific integrity and practical utility.

References

  • 7 Source: Industrial & Engineering Chemistry Research.

  • 8 Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • 4 Source: Wikipedia.

  • 9 Source: European Medicines Agency (EMA).

  • 10 Source: Organic Process Research & Development.

  • 11 Source: U.S. Food and Drug Administration.

  • 12 Source: PubMed.

  • 13 Source: Therapeutic Goods Administration (TGA).

  • 14 Source: ECA Academy.

  • 15 Source: Sciforum.

  • 6 Source: Biointerface Research in Applied Chemistry.

  • 16 Source: ACS Omega.

  • 2 Source: Life Chemicals.

  • Source: University of Toronto, Department of Chemistry.

  • 5 Source: American Pharmaceutical Review.

  • 17 Source: Cheméo.

  • 1 Source: Sapphire Bioscience.

  • 3 Source: MDPI.

  • 18 Source: Journal of Chemical & Engineering Data.

Sources

Protocols & Analytical Methods

Method

The Strategic Advantage of 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole in Modern Amide Bond Synthesis

Introduction: Re-evaluating Amide Coupling in an Era of Efficiency and Purity The formation of the amide bond is arguably the most performed transformation in medicinal and process chemistry, forming the backbone of pept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Re-evaluating Amide Coupling in an Era of Efficiency and Purity

The formation of the amide bond is arguably the most performed transformation in medicinal and process chemistry, forming the backbone of peptides and a vast array of pharmaceuticals. The quest for the "perfect" coupling reagent—one that is mild, efficient, racemization-free, and yields easily removable byproducts—is a continuous endeavor. This technical guide introduces 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole , a specialized 2-acylimidazole derivative, as a potent reagent for the cross-coupling of carboxylic acids and amines. We will delve into the mechanistic underpinnings of its reactivity, provide robust protocols for its synthesis and application, and present a comparative analysis against more conventional coupling agents. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the efficiency and purity of their amide synthesis workflows.

The Mechanistic Core: Why 2-Acylimidazoles Excel

The efficacy of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole lies in its function as a stable yet highly effective acyl-transfer agent. Unlike many in-situ activation methods that generate transient and sometimes problematic intermediates, this reagent can be prepared, isolated, and stored, offering greater control over the reaction stoichiometry and conditions.

The overall process can be dissected into two key stages:

  • Preparation of the Acylating Agent : The target reagent, 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole, is synthesized beforehand. This step effectively "pre-activates" the oxane-4-carboxylic acid moiety.

  • Amide Bond Formation : The purified 2-acylimidazole is then introduced to the amine nucleophile, leading to a clean and efficient acyl transfer to form the desired amide.

The driving force for this reaction is the excellent leaving group ability of the 1-methylimidazole anion, which is a stable, non-nucleophilic, and often crystalline byproduct that can be easily removed during aqueous workup.

Amide_Bond_Formation_Mechanism reagent 1-Methyl-2-(oxane-4-carbonyl) -1H-imidazole intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack by Amine amine Amine (R-NH2) amine->intermediate amide Product Amide intermediate->amide Collapse of Intermediate byproduct Byproduct (1-Methylimidazole) intermediate->byproduct Elimination of Leaving Group

Figure 1: General mechanism of amide formation using the pre-activated 2-acylimidazole reagent.

Synthesis Protocol: Preparation of 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole

While numerous methods exist for the synthesis of imidazoles, the most direct route to C2-acylated imidazoles involves the lithiation of the C2 position followed by quenching with an activated acyl species.[1][2] The following protocol is based on established literature procedures for analogous compounds.

Materials:

  • 1-Methyl-1H-imidazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Oxane-4-carbonyl chloride or a suitable activated ester (e.g., N-acylpyrrolidine).[1]

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-methyl-1H-imidazole (1.0 eq) and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-lithio-1-methyl-1H-imidazole.

  • Acylation: In a separate flask, prepare a solution of oxane-4-carbonyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the lithiated imidazole solution at -78 °C.

  • Quenching: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours. Monitor the reaction by TLC. Once complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole.

Synthesis_Workflow start 1-Methyl-1H-imidazole in THF lithiation Lithiation with n-BuLi at -78 °C start->lithiation acylation Acylation with Oxane-4-carbonyl chloride lithiation->acylation quench Quench with aq. NH4Cl acylation->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify product Pure Reagent purify->product

Figure 2: Experimental workflow for the synthesis of the title reagent.

Application Protocol: General Procedure for Amide Synthesis

This protocol provides a general method for the coupling of a carboxylic acid (pre-activated as the title reagent) with a primary or secondary amine.

Materials:

  • Carboxylic Acid to be activated (if not starting with the pre-made reagent)

  • 1,1'-Carbonyldiimidazole (CDI) for in-situ activation (Alternative to pre-made reagent)

  • 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole (1.0 - 1.2 eq)

  • Amine (1.0 eq)

  • Aprotic solvent (e.g., Dichloromethane (DCM), THF, or Acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: To a clean, dry flask, add the amine (1.0 eq) and dissolve it in a suitable aprotic solvent.

  • Reagent Addition: Add 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole (1.1 eq) to the amine solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours. Progress can be monitored by TLC or LC-MS by observing the consumption of the amine starting material. Gentle heating (40-50 °C) can be applied to accelerate the coupling of less reactive or sterically hindered amines.

  • Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove the 1-methylimidazole byproduct) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: If necessary, the crude product can be purified by recrystallization or flash column chromatography.

Comparative Advantage and Field Insights

The choice of a coupling reagent is a critical decision in any synthetic campaign. While workhorse reagents like HATU, HBTU, and EDC/HOBt are effective, they are not without their drawbacks.[3][4]

Reagent ClassKey Advantages of 2-AcylimidazolePotential Drawbacks of Alternatives
Uronium/Aminium Salts (HATU, HBTU) • Byproducts are highly water-soluble and non-toxic (1-methylimidazole).• Stoichiometric control is precise.• Can generate guanidinylation byproducts with primary amines.[5]• Byproducts (tetramethylurea) can sometimes be difficult to remove.• Higher cost and molecular weight.
Carbodiimides (EDC, DCC) • Avoids the formation of N-acylurea byproducts.• Typically milder conditions are required.• Lower risk of racemization for chiral substrates compared to carbodiimides without additives.• Often requires an additive (HOBt, Oxyma) to suppress racemization and improve efficiency.• Formation of difficult-to-remove N-acylurea or DCU byproducts.
Phosphonium Salts (PyBOP) • Avoids the generation of potentially carcinogenic byproducts like HMPA.• High cost.• Byproducts can still require chromatographic removal.

Expertise in Application:

The primary advantage of using a pre-formed, stable acylating agent like 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole is the decoupling of the acid activation and amine coupling steps. This allows for:

  • Precise Stoichiometry: The exact amount of activated acid can be added, minimizing the need for excess reagents that can complicate purification.

  • Milder Conditions: The high reactivity of the 2-acylimidazole often allows the reaction to proceed at room temperature without the need for strong, non-nucleophilic bases that are required for many other coupling reagents. This is particularly advantageous for substrates with base-sensitive functional groups.

  • Simplified Purification: The 1-methylimidazole byproduct is basic and can be easily removed with a simple aqueous acid or bicarbonate wash, often yielding a product of high purity without the need for chromatography.

Conclusion: A Valuable Tool for Demanding Syntheses

1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole represents a highly valuable, albeit specialized, tool in the arsenal of the modern synthetic chemist. By leveraging a pre-activated and stable acylimidazole, researchers can achieve clean, high-yielding amide bond formations under mild conditions. The ease of byproduct removal makes this reagent particularly attractive for parallel synthesis and in scenarios where purification is a significant bottleneck. While the initial preparation of the reagent requires an extra step, the benefits in terms of reaction control, purity, and efficiency often outweigh this initial investment, especially for challenging or sensitive substrates.

References

  • Ohta, S., Hayakawa, S., Moriwaki, H., Tsuboi, S., & Okamoto, M. (1985). Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity of the acyl group. Heterocycles, 23(7), 1759-1764. Available at: [Link]

  • Ohta, S., Hayakawa, S., Moriwaki, H., Harada, S., & Okamoto, M. (1986). Synthesis and Application of Imidazole Derivatives. Synthesis and Acyl Activation of 2-Acyl-1-methyl-1H-imidazoles. Chemical & Pharmaceutical Bulletin, 34(12), 4916-4926. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

  • Subirós-Funosas, A., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium salts. Chemistry-A European Journal, 15(37), 9394-9403. Available at: [Link]

Sources

Application

Application Note: Utilizing 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole in Modern Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Professionals Compound Focus: 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole (CAS: 1492724-25-0) Executive Summary & Physicochemical Rationale In co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Professionals Compound Focus: 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole (CAS: 1492724-25-0)

Executive Summary & Physicochemical Rationale

In contemporary drug discovery, the strategic selection of building blocks is dictated by the need to balance target affinity with optimal absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole is a highly versatile, bifunctional scaffold that addresses several modern medicinal chemistry challenges simultaneously.

This building block integrates three critical motifs:

  • The Oxane (Tetrahydropyran/THP) Ring: Acting as a superior bioisostere for cyclohexane, the oxane ring introduces a defined 3D vector while providing an oxygen atom that serves as a hydrogen bond acceptor. This substitution predictably lowers lipophilicity (LogP) and improves aqueous solubility, which is a proven strategy for mitigating hERG K+ channel toxicity—a notorious liability in basic amine-containing drugs[1][2][3].

  • The 1-Methylimidazole Core: This polar aromatic system is a privileged pharmacophore. The unhindered N3 nitrogen acts as a potent hydrogen bond acceptor, frequently utilized to engage the backbone amides of kinase hinge regions[4][5]. The N-methyl group prevents tautomerization, locking the binding conformation and preventing off-target metalloenzyme (e.g., CYP450) coordination that is common with free imidazoles.

  • The Carbonyl (Ketone) Linker: A highly reactive synthetic handle that allows for divergent late-stage functionalization, most notably through reductive amination or nucleophilic addition.

Table 1: Comparative Physicochemical Impact of Scaffold Motifs

The following table summarizes the theoretical physicochemical shifts when incorporating the oxane-imidazole motif compared to traditional carbocyclic/phenyl analogs.

Structural ModificationImpact on LogPImpact on tPSA (Ų)ADMET / Pharmacological Consequence
Cyclohexane → Oxane (THP) ↓ ~0.5 to 1.0↑ 9.23Increases aqueous solubility; reduces hERG K+ channel blocking liability by lowering lipophilicity[1][3].
Phenyl → 1-Methylimidazole ↓ ~1.2 to 1.5↑ 17.82Enhances target engagement via H-bond acceptance; improves metabolic stability against aromatic oxidation.
Ketone → Secondary Amine ↓ ~0.2↑ 12.03Introduces a basic center (pKa ~7-9) for salt formation; enables ionic interactions with target aspartate/glutamate residues.

Synthetic Workflows & Self-Validating Protocols

The central ketone of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole is sterically hindered by the adjacent oxane and imidazole rings. Standard reductive amination or Grignard conditions often lead to poor yields or unreacted starting material. The protocols below are engineered with specific causality and self-validation steps to ensure high-yielding transformations.

SyntheticWorkflow SM 1-Methyl-2-(oxane-4-carbonyl) -1H-imidazole (Ketone Core) RA Reductive Amination (Ti(OiPr)4, NaBH(OAc)3) SM->RA Pathway A Grignard Nucleophilic Addition (R-MgBr, THF, 0°C) SM->Grignard Pathway B AmineProd Functionalized Amine (Kinase/GPCR Ligand) RA->AmineProd AlcoholProd Tertiary Alcohol (3D PPI Scaffold) Grignard->AlcoholProd

Figure 1: Divergent synthetic workflows utilizing the ketone handle of the building block.

Protocol A: Lewis Acid-Mediated Reductive Amination

Reductive amination is utilized in over 25% of C-N bond-forming reactions in the pharmaceutical industry[6]. Because the ketone in this building block is flanked by two bulky rings, direct treatment with sodium triacetoxyborohydride (NaBH(OAc)₃) often fails. Causality: Titanium(IV) isopropoxide (Ti(OiPr)₄) is required as a Lewis acid to activate the ketone and force the formation of the transient imine/iminium species prior to reduction.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under nitrogen, dissolve 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous dichloromethane (DCM) (0.2 M).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 eq) dropwise at room temperature. Stir the reaction for 12–16 hours.

  • Validation Checkpoint 1: Remove a 10 µL aliquot, quench with methanol, and analyze via LC-MS. Do not proceed until the mass of the starting ketone is depleted and the [M+H]⁺ of the intermediate imine is the base peak.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (2.5 eq) in small portions to manage hydrogen gas evolution. Stir for 4 hours, allowing the mixture to warm to room temperature.

  • Validation Checkpoint 2: Perform TLC (Eluent: 5% MeOH in DCM). The product amine will stain positively with Ninhydrin (if secondary) or Dragendorff's reagent (due to the imidazole), while the starting ketone will not.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Filter the resulting white titanium dioxide salts through a pad of Celite. Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Stereoselective Grignard Addition

To create rigid, 3D-rich scaffolds capable of disrupting Protein-Protein Interactions (PPIs), the ketone can be converted to a tertiary alcohol.

Step-by-Step Methodology:

  • Preparation: Dissolve the ketone (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Nucleophilic Attack: Add the desired Grignard reagent (R-MgBr, 1.5 eq) dropwise over 15 minutes.

    • Causality: The basic N3 of the imidazole will coordinate the magnesium, directing the nucleophilic attack to a specific face of the ketone, often yielding high diastereoselectivity.

  • Reaction Monitoring: Stir at 0 °C for 2 hours.

  • Validation Checkpoint: Quench a micro-aliquot in saturated NH₄Cl and analyze by TLC (UV active due to imidazole). The tertiary alcohol will be significantly more polar (lower Rf) than the starting ketone.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl at 0 °C to prevent acid-catalyzed dehydration of the newly formed tertiary alcohol. Extract with EtOAc, wash with brine, and purify via flash chromatography.

Pharmacological Applications

Kinase Inhibitor Design (Hinge Binding)

The 1-methylimidazole moiety is a well-documented hinge-binding motif in kinase inhibitor design[4][5]. When the ketone is converted to a functionalized amine (via Protocol A), the resulting scaffold can perfectly occupy the ATP-binding pocket. The N3 of the imidazole accepts a hydrogen bond from the kinase hinge backbone (e.g., Met or Cys residues), while the oxane ring is directed outward toward the solvent channel. This solvent-exposed THP ring dramatically increases the aqueous solubility of the inhibitor without disrupting the pharmacophore[1].

BindingModel Hinge Kinase Hinge Region (Backbone Amides) Imidazole 1-Methylimidazole (H-Bond Acceptor) Hinge->Imidazole Hydrogen Bonding Linker Functionalized Linker (Amine/Alcohol) Imidazole->Linker Oxane Oxane (THP) Ring (Solvent Exposed / hERG Mitigation) Linker->Oxane Solvent Solvent Channel (Aqueous) Oxane->Solvent Solubilization

Figure 2: Pharmacophore mapping of the building block within a typical kinase ATP-binding pocket.

Mitigating hERG Liability in GPCR Ligands

For targets requiring a basic amine (such as GPCRs or bacterial topoisomerases), lipophilic amines frequently bind to the hERG K+ channel, leading to QT prolongation and cardiotoxicity[2][3]. By utilizing 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole as the core scaffold, chemists can append the necessary basic amine via reductive amination. The presence of the highly polar oxane oxygen and the low-LogP imidazole ring collectively reduce the overall lipophilicity of the molecule, which is the primary driver of hERG binding[1][3].

References

  • Chemical Reviews (ACS Publications). Reductive Amination in the Synthesis of Pharmaceuticals. URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Structure-Based Design of Potent and Highly Selective NUAK1 Inhibitors... URL:[Link]

  • MDPI. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors... URL:[Link]

  • PMC (National Institutes of Health). Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. URL:[Link]

Sources

Method

in vitro assay protocols involving 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole

An In-Depth Guide to the In Vitro Evaluation of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the in vitro characterizati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Evaluation of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro characterization of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole, a novel heterocyclic compound with potential therapeutic applications. Due to the prevalence of the 1-methyl-1H-imidazole scaffold in potent kinase inhibitors, this guide will focus on a hypothetical application in the context of Janus Kinase 2 (JAK2) inhibition.[1][2][3] The protocols and methodologies detailed herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the necessary tools to assess the compound's efficacy, selectivity, and mechanism of action.

Introduction: The Imidazole Scaffold and Kinase Inhibition

The imidazole ring is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[4][5][6] Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal scaffold for targeting the ATP-binding site of kinases.[2] Dysregulation of the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway is implicated in a variety of myeloproliferative neoplasms and inflammatory conditions, making JAK2 a compelling therapeutic target.[2] This guide presents a systematic approach to evaluate 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole as a potential JAK2 inhibitor.

Experimental Workflow for In Vitro Characterization

A tiered approach is recommended for the in vitro evaluation of a novel compound. This ensures a logical progression from broad activity screening to more detailed mechanistic studies, optimizing resource allocation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity & Cellular Activity cluster_2 Phase 3: Mechanism of Action A Biochemical Assay: Initial IC50 Determination for JAK2 B Kinase Selectivity Profiling (JAK Family & Off-Target Kinases) A->B Confirm Potency C Cell-Based Assay: Inhibition of STAT3 Phosphorylation B->C Assess Selectivity D Enzyme Kinetics: Determine Inhibition Mode (e.g., ATP-competitive) C->D Validate Cellular Efficacy E Target Engagement Assay (e.g., Cellular Thermal Shift Assay) D->E Elucidate Mechanism

Caption: Tiered in vitro experimental workflow.

Phase 1: Primary Screening - Biochemical Assay

The initial step is to determine if 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole directly inhibits the enzymatic activity of JAK2. A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

Principle of the ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The amount of ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal that is inversely proportional to the kinase activity.

Detailed Protocol: JAK2 Biochemical IC50 Determination

Materials:

  • Recombinant human JAK2 enzyme

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • ATP

  • 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be the source for the final assay concentrations.

  • Assay Plate Setup:

    • Add 1 µL of the compound dilutions, DMSO (for 0% inhibition control), or staurosporine (for 100% inhibition control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mix containing the JAK2 enzyme and substrate peptide in kinase buffer.

    • Add 5 µL of the kinase reaction mix to each well.

    • Prepare an ATP solution and add 5 µL to each well to initiate the reaction. The final ATP concentration should be at or near the Km for JAK2.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical IC50 Data for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole against JAK2

CompoundTargetIC50 (nM)
1-methyl-2-(oxane-4-carbonyl)-1H-imidazoleJAK250
Staurosporine (Control)JAK25

Phase 2: Selectivity and Cellular Activity

Following the confirmation of biochemical potency, the next critical steps are to assess the selectivity of the compound against other kinases and to verify its activity in a cellular context.

Kinase Selectivity Profiling

To evaluate the specificity of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole, it should be screened against a panel of related kinases, particularly other members of the JAK family (JAK1, JAK3, TYK2) and a selection of off-target kinases from different families. This can be performed using the same ADP-Glo™ assay format with the respective enzymes.

Table 2: Hypothetical Kinase Selectivity Profile

KinaseIC50 (nM)
JAK1500
JAK250
JAK31000
TYK2800

A 10-fold or greater selectivity for JAK2 over other JAK family members is generally considered a good starting point.

Cell-Based Assay: Inhibition of STAT3 Phosphorylation

To determine if the compound can inhibit the JAK2 pathway in a cellular environment, a common approach is to measure the phosphorylation of a key downstream substrate, STAT3.[1] This can be done using a variety of methods, such as Western blotting or a high-throughput ELISA-based assay.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates P_JAK2 p-JAK2 JAK2->P_JAK2 autophosphorylates STAT3 STAT3 P_JAK2->STAT3 phosphorylates P_STAT3 p-STAT3 STAT3->P_STAT3 Nucleus Nucleus P_STAT3->Nucleus dimerizes and translocates Gene Gene Transcription Nucleus->Gene Inhibitor 1-methyl-2-(oxane-4-carbonyl) -1H-imidazole Inhibitor->JAK2 inhibits

Caption: Simplified JAK/STAT signaling pathway.

Detailed Protocol: In-Cell ELISA for Phospho-STAT3

Materials:

  • A human cell line expressing JAK2 (e.g., HEL 92.1.7, which has a JAK2 V617F mutation)

  • Cell culture medium and serum

  • 96-well clear-bottom cell culture plates

  • Fixing and permeabilization buffers

  • Primary antibodies (anti-phospho-STAT3 and anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole for 2 hours.

  • Cell Stimulation (if required): If using a non-constitutively active cell line, stimulate the pathway with a relevant cytokine (e.g., IL-6) for 15-30 minutes.

  • Fixation and Permeabilization:

    • Fix the cells with a formaldehyde-based solution.

    • Permeabilize the cells with a detergent-based buffer to allow antibody entry.

  • Immunostaining:

    • Incubate the cells with the primary antibody against phospho-STAT3. In a separate set of wells, use an antibody for total STAT3 for normalization.

    • Wash the wells and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Add TMB substrate and incubate until a blue color develops.

    • Add stop solution to turn the color yellow.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the phospho-STAT3 signal to the total STAT3 signal.

    • Plot the normalized data against the compound concentration to determine the cellular IC50.

Phase 3: Mechanism of Action Studies

Understanding how the compound inhibits the enzyme is crucial for lead optimization.

Enzyme Kinetics

To determine if the compound is ATP-competitive, the JAK2 biochemical assay can be run with varying concentrations of both the inhibitor and ATP. The results can be plotted on a Lineweaver-Burk plot to visualize the mode of inhibition (competitive, non-competitive, or uncompetitive).

Target Engagement

A Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to JAK2 within the cell. This assay is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Conclusion

This application note provides a structured and detailed framework for the initial in vitro characterization of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole as a hypothetical JAK2 inhibitor. By following these protocols, researchers can obtain robust and reproducible data on the compound's potency, selectivity, cellular activity, and mechanism of action, which are essential for advancing a compound through the drug discovery pipeline.[7][8]

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery. [Link]

  • In Vitro Assay Development Services. Charles River Laboratories. [Link]

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]

  • Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ResearchGate. [Link]

  • Sharma, D., et al. (2016). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research. [Link]

  • Aher, N. G., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research. [Link]

  • Gomha, S. M., et al. (2013). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules, 18(10), 11950-11966. [Link]

  • Ribeiro, I. G., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6567. [Link]

Sources

Application

Catalytic Applications of 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole Complexes: Application Notes and Protocols

Abstract This technical guide provides a comprehensive overview of the potential catalytic applications of complexes based on the 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole ligand. While this specific ligand is a relativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the potential catalytic applications of complexes based on the 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole ligand. While this specific ligand is a relatively novel scaffold, its structural features—combining a classic N-heterocyclic carbene (NHC) precursor with a potentially hemilabile oxane-carbonyl moiety—position it as a promising candidate for a range of catalytic transformations. This document synthesizes information from analogous systems to propose detailed application notes and robust protocols for researchers in catalysis, organic synthesis, and drug development. The protocols are designed to be self-validating and are grounded in established principles of organometallic chemistry.

Introduction to 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole Ligands

The 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole scaffold belongs to the broader class of functionalized N-heterocyclic carbenes (NHCs). NHCs are widely recognized for their strong σ-donating properties, which enable the formation of stable bonds with transition metals and enhance the catalytic activity of the resulting complexes.[1][2] The key innovation in this ligand architecture is the incorporation of an oxane-4-carbonyl group at the 2-position of the imidazole ring.

This functionalization is significant for several reasons:

  • Electronic Tuning: The acyl group can modulate the electronic properties of the resulting NHC ligand.

  • Hemilability: The oxygen atoms in the oxane ring and the carbonyl group can act as hemilabile donors. This means they can coordinate to the metal center and reversibly dissociate to create a vacant coordination site, which is often a crucial step in catalytic cycles.[3]

  • Structural Rigidity and Chirality: The oxane ring introduces a degree of steric bulk and conformational rigidity that can influence the selectivity of catalytic reactions. If a chiral version of the oxane moiety is used, it opens the door to asymmetric catalysis.

Due to the novelty of this specific ligand, the following application notes are based on well-established catalytic reactions where analogous functionalized NHC and imidazole-based ligands have shown significant success.

Application Note I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Background: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. Palladium complexes bearing NHC ligands are known to be highly effective catalysts for this transformation, often exhibiting high turnover numbers and stability.[4][5][6] The strong σ-donating character of the NHC ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center and stabilizes the active catalytic species.

The 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole ligand is expected to form a highly active palladium catalyst. The potential hemilability of the oxane-carbonyl group could further enhance catalytic turnover by promoting the reductive elimination step.

Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Cross-Coupling Reaction cluster_workup Work-up & Purification L Ligand Precursor (Imidazolium Salt) Mix1 Mixture L->Mix1 Pd Pd(OAc)₂ Pd->Mix1 Base1 Base (e.g., K₂CO₃) Base1->Mix1 Solvent1 Solvent (e.g., Toluene/H₂O) Solvent1->Mix1 Inert Atmosphere ArX Aryl Halide Reaction_Vessel Reaction Mixture ArX->Reaction_Vessel ArBOH Arylboronic Acid ArBOH->Reaction_Vessel Base2 Base (e.g., K₂CO₃) Base2->Reaction_Vessel Solvent2 Solvent Solvent2->Reaction_Vessel Heat Heating (e.g., 80-100 °C) Monitoring Reaction Monitoring Heat->Monitoring TLC/GC-MS Extract Extraction Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Biphenyl Product Purify->Product Mix1->Reaction_Vessel Transfer & Add Reactants Reaction_Vessel->Heat Monitoring->Extract Reaction Complete

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Protocol: In Situ Catalyst Generation for the Coupling of 4-Bromotoluene with Phenylboronic Acid

  • Ligand Precursor Synthesis: The 1-methyl-2-(oxane-4-carbonyl)-1H-imidazolium salt (e.g., chloride or tetrafluoroborate) must first be synthesized. This is typically achieved by N-alkylation of the corresponding imidazole derivative.

  • Reaction Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.01 mmol, 1 mol%), the imidazolium salt precursor (0.012 mmol, 1.2 mol%), and K₂CO₃ (3.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene (3 mL) and water (1 mL). Stir the mixture at room temperature for 20 minutes to allow for the in situ formation of the Pd-NHC complex.

  • Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and additional K₂CO₃ (2.0 mmol).

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methylbiphenyl.

Expected Results and Validation:

Catalyst SystemAryl HalideArylboronic AcidYield (%)Notes
Pd(OAc)₂ / Ligand4-BromotoluenePhenylboronic acid>95%High efficiency expected for electron-neutral substrates.
Pd(OAc)₂ / Ligand4-ChloroanisolePhenylboronic acid80-90%Activation of aryl chlorides demonstrates high catalyst activity.
Pd(OAc)₂ / Ligand1-Bromo-4-nitrobenzenePhenylboronic acid>98%Electron-withdrawing groups should facilitate the reaction.

This is a representative table based on typical performance of high-activity Pd-NHC catalysts.

Application Note II: Copper-Catalyzed N-Arylation of Imidazoles

Background: The formation of C-N bonds via cross-coupling is a vital transformation in the synthesis of pharmaceuticals and agrochemicals.[7] Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, have become an attractive alternative to palladium-catalyzed methods due to the lower cost and toxicity of copper.[8] NHC-copper complexes have demonstrated excellent catalytic activity in these reactions.[1] The 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole ligand is anticipated to form a robust copper complex capable of facilitating the coupling of imidazoles with aryl halides.

Reaction Mechanism Overview:

Ullmann_Coupling_Mechanism Cu(I)-NHC Cu(I)-NHC Oxidative_Addition Ar-Cu(III)(NHC)-X Cu(I)-NHC->Oxidative_Addition Oxidative Addition Ar-X Aryl Halide Ar-X->Oxidative_Addition Imidazole Imidazole (Nu-H) Ligand_Exchange Ar-Cu(III)(NHC)-Nu Imidazole->Ligand_Exchange Base Base Base->Ligand_Exchange Product N-Aryl Imidazole Oxidative_Addition->Ligand_Exchange Reductive_Elimination Reductive_Elimination Ligand_Exchange->Reductive_Elimination Reductive Elimination Reductive_Elimination->Cu(I)-NHC Catalyst Regeneration Reductive_Elimination->Product

Caption: Simplified Catalytic Cycle for N-Arylation.

Detailed Protocol: Coupling of Imidazole with Iodobenzene

  • Catalyst Preparation: To a Schlenk tube, add CuI (0.05 mmol, 5 mol%), the imidazolium salt ligand precursor (0.06 mmol, 6 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous DMSO (2 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: Add imidazole (1.0 mmol) and iodobenzene (1.1 mmol) to the catalyst mixture.

  • Reaction Execution: Heat the reaction mixture to 120 °C for 12-24 hours.

  • Monitoring: Follow the disappearance of the starting materials using GC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain 1-phenyl-1H-imidazole.

Troubleshooting and Self-Validation:

  • Low Conversion: If the reaction stalls, consider a stronger base (e.g., Cs₂CO₃) or a higher reaction temperature. Ensure all reagents and the solvent are anhydrous.

  • Side Products: The formation of biaryl (from homocoupling of iodobenzene) may indicate catalyst decomposition. Increasing the ligand-to-copper ratio slightly (e.g., 1.5:1) can sometimes suppress this.

  • Validation: A control experiment without the copper catalyst should show no product formation. A second control without the ligand should result in significantly lower yield, demonstrating the ligand's crucial role.

Application Note III: Ruthenium-Catalyzed Transfer Hydrogenation

Background: Ruthenium-NHC complexes are highly efficient catalysts for the transfer hydrogenation of ketones and aldehydes, using a hydrogen donor like isopropanol. This method avoids the need for high-pressure gaseous hydrogen. The functionalized NHC ligand can influence both the activity and selectivity of the catalyst. The oxane moiety in the proposed ligand could play a role in substrate recognition or stabilize the transition state.

Experimental Protocol: Transfer Hydrogenation of Acetophenone

  • Catalyst Synthesis: Prepare the [RuCl₂(p-cymene)]₂ dimer and the imidazolium salt ligand precursor separately.

  • In Situ Catalyst Formation: In a glovebox, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol% Ru), the imidazolium salt (0.011 mmol, 1.1 mol%), and anhydrous CH₂Cl₂ (1 mL) to a vial. Stir for 1 hour at room temperature.

  • Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (1.0 mmol) in isopropanol (5 mL). Add KOtBu (0.1 mmol, 10 mol%) and stir until dissolved.

  • Reaction Execution: Transfer the pre-formed ruthenium catalyst solution to the flask containing the substrate and base.

  • Heat the reaction mixture to 80 °C for 1-3 hours under an inert atmosphere.

  • Monitoring: Monitor the conversion of acetophenone to 1-phenylethanol by GC.

  • Work-up: After cooling, quench the reaction with a few drops of water. Remove the isopropanol under reduced pressure.

  • Extract the residue with diethyl ether (3 x 10 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Analysis: Determine the yield by GC analysis using an internal standard or by purification via column chromatography.

Quantitative Data Summary (Predicted Performance):

SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)
Acetophenone1.02>99
Cyclohexanone1.03>99
4-Methoxyacetophenone1.02.5>99

This table illustrates the expected high efficiency for a range of ketone substrates based on known Ru-NHC systems.

Concluding Remarks

The 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole ligand framework presents a compelling platform for the development of novel transition metal catalysts. By combining the robust coordinating properties of an N-heterocyclic carbene with a potentially hemilabile functional group, complexes derived from this ligand are poised to exhibit high activity and unique selectivity in a variety of important organic transformations. The protocols detailed herein, derived from extensive knowledge of analogous catalytic systems, provide a solid foundation for researchers to begin exploring the rich catalytic chemistry of these promising complexes.

References
  • Recent Development of Functionalized N-heterocyclic Carbene Ligands: Coordination Chemistry and Catalytic Applic
  • Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review. PMC.
  • The Chemistry of Functionalized N-Heterocyclic Carbenes.
  • Diverse Chemical Applications of N-Heterocyclic Carbenes.
  • N-Heterocyclic Carbene–Supported Transition-Metal Catalysts for C–H Functionalization: Sustainable Pathway for Value-Added C. Journal of Applied Organometallic Chemistry.
  • Imidazole-hydrazone efficient and simple ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in water under IR-irradiation.
  • Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Semantic Scholar.
  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
  • Palladium−Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. OA Monitor Ireland.
  • Palladium−Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole

Welcome to the Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing the isolation of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole (CAS: 14927...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals optimizing the isolation of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole (CAS: 1492724-25-0). Due to its heterocyclic nature, multiple hydrogen-bonding acceptor sites, and high conformational flexibility, this intermediate frequently presents crystallization challenges such as liquid-liquid phase separation (LLPS), polymorphic variability, and agglomeration.

This portal provides self-validating protocols and mechanistic explanations to help you engineer robust, scalable crystallization workflows.

Diagnostic Workflow

G Start Crystallization Issue Detected LLPS Oiling Out / LLPS (Two Liquid Phases) Start->LLPS Poly Polymorphism (Form Inconsistency) Start->Poly Agglom Agglomeration / Fines (Poor Filtration) Start->Agglom Seed Implement Seeding Within Metastable Zone LLPS->Seed Bypass Binodal Thermo Adjust Solvent Ratio & Cooling Trajectory LLPS->Thermo Shift Phase Boundary Poly->Seed Template Growth Poly->Thermo Control Supersaturation Agglom->Thermo Reduce Growth Rate Kinetics Optimize Mixing & Antisolvent Feed Rate Agglom->Kinetics Prevent Primary Nucleation

Figure 1: Diagnostic decision tree for resolving common crystallization issues.

Module 1: Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling crystallization, our solution turns into a cloudy emulsion instead of yielding crystals. What is the mechanism behind this? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to in the pharmaceutical industry as "oiling out." This phenomenon occurs when the solvent and antisolvent are miscible, but the presence of the solute forces a spinodal decomposition[1]. The system separates into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase. Because 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole has a relatively low melting point and moderate polarity, it tends to phase-separate before reaching the critical supersaturation required for nucleation. The supersaturation in the oil droplets is theoretically similar to the original single phase, meaning nucleation is kinetically inhibited rather than thermodynamically impossible[1].

Q: How can we engineer our process to bypass the LLPS region? A: The most robust approach is to alter the thermodynamic trajectory so that the cooling curve intersects the solubility curve without crossing the binodal (LLPS) curve. If LLPS occurs under the solubility curve in the polythermal phase diagram, it can be circumvented by introducing seed crystals[2]. Seeding within the metastable zone provides a surface for crystal growth, depleting the supersaturation before the system reaches the LLPS boundary. Alternatively, adjusting the initial concentration or solvent composition can shift the phase diagram favorably[2].

Module 2: Polymorphism and Form Control

Q: We are detecting batch-to-batch variations in melting point and dissolution profiles. Is this compound prone to polymorphism? A: Yes. The structural flexibility of the oxane ring (which can flip between chair and boat conformations) and the rotatable bond between the carbonyl group and the imidazole ring allow the molecule to adopt multiple conformations in the solid state. Uncontrolled polymorphic transitions occur due to variations in temperature, cooling rates, and solvent selection[3].

Q: What is the most reliable method to lock in the thermodynamically stable polymorph? A: Mastering the art of seeding is the most powerful tool for polymorphic control[3]. By adding high-quality crystals of the target polymorph at the correct temperature, you eliminate the risk of nucleating the wrong form. The seeds act as a structural template, guiding the deposition of solute molecules into the desired crystal lattice. Additionally, controlling the supersaturation generation rate prevents local spikes in concentration that could trigger the nucleation of metastable forms[3].

Module 3: Antisolvent Crystallization & Agglomeration

Q: When we use water as an antisolvent, we precipitate massive agglomerates and amorphous fines that are impossible to filter. How do we fix this? A: This is a classic symptom of poor micromixing and excessive local supersaturation. At the antisolvent feed point, the solubility of the drug drops drastically. If the solvent-to-antisolvent (SAS) volume ratio is altered too rapidly, or if the injection rate is too high, the system undergoes rapid primary nucleation, producing amorphous material or fine crystals[4]. These high-energy fines rapidly agglomerate to minimize their surface area. To resolve this, decrease the antisolvent addition rate, increase the agitation speed to improve mixing efficiency, and consider operating at a slightly lower temperature to manage growth kinetics[4].

Quantitative Data: Solvent System Screening

To aid in process design, the following table summarizes typical solvent behaviors and their impact on the crystallization of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole.

Solvent SystemRoleLLPS RiskPolymorph ControlRecommended Action
Ethanol / Water Primary / AntisolventHighModerateUse slow antisolvent addition; seed at 5% water mass.
Ethyl Acetate / Heptane Primary / AntisolventModerateHighExcellent for form control. Maintain strict cooling profile.
Acetone Cooling CrystallizationLowHighIdeal for cooling crystallization. Requires high initial concentration.
Isopropanol Cooling CrystallizationModerateModerateProne to agglomeration. Implement temperature cycling (aging).

Standardized Troubleshooting Protocols

Protocol A: Seeding Strategy to Bypass Oiling Out

Objective: Prevent LLPS by depleting supersaturation via controlled crystal growth before reaching the cloud point.

  • Dissolution: Dissolve the crude 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole in the primary solvent (e.g., Ethyl Acetate) at 5°C below the solvent's boiling point until a clear solution is achieved.

  • Cooling to Metastable Zone: Cool the solution linearly at 0.5°C/min to a temperature exactly 2–3°C below the established saturation temperature ( Tsat​ ), ensuring the system remains above the LLPS onset temperature.

  • Seed Addition: Introduce 2–5 wt% (relative to the API mass) of milled seed crystals of the desired polymorph[3].

  • Aging (Desupersaturation): Hold the temperature constant for 60–120 minutes. This aging step allows the seeds to grow and consume the supersaturation, pulling the concentration safely below the LLPS boundary[2].

  • Final Cooling: Resume cooling at a slow, controlled rate (0.1–0.2°C/min) to the final isolation temperature.

Protocol B: Controlled Antisolvent Addition for Agglomeration Prevention

Objective: Minimize local supersaturation spikes to prevent the formation of amorphous fines and agglomerates.

  • Preparation: Prepare a saturated solution of the compound in a water-miscible solvent (e.g., Ethanol) at 25°C.

  • Agitation: Set the impeller speed to ensure turbulent flow (high Reynolds number) without causing vortexing or cavitation. Proper mixing is critical to disperse the antisolvent instantly[4].

  • Antisolvent Feed: Introduce the antisolvent (Water) using a subsurface dosing tube positioned directly in the high-shear zone of the impeller.

  • Dosing Rate: Program the dosing pump to add the antisolvent at a slow, constant rate (e.g., 0.05 mass equivalents per minute). Strictly avoid dump-addition[4].

  • Ripening: Once the final solvent-to-antisolvent (SAS) ratio is reached, hold the suspension for 2 hours to allow Ostwald ripening, which dissolves high-energy fines and grows larger, easily filterable crystals.

References

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL:[Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization Source: Scribd URL:[Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs Source: International Journal of Chemical Engineering and Applications (IJCEA) URL:[Link]

Sources

Optimization

Technical Support Center: Storage and Handling of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole

Welcome to the technical support center for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. By understanding its potential degradation pathways, you can implement effective preventative measures, troubleshoot common issues, and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole?

A1: Visual inspection can often provide the first clues of compound degradation. The most common signs include a change in color, typically from a white or off-white solid to a yellow or brown hue.[1] Other indicators may include the formation of precipitates if the compound is in solution, a change in texture, or an unexpected odor. Analytically, degradation is observed as the appearance of new, often more polar, peaks in HPLC or LC-MS chromatograms and a corresponding decrease in the peak area of the parent compound.[2]

Q2: What are the most likely chemical degradation pathways for this molecule?

A2: Based on its structure, 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole is susceptible to several degradation pathways:

  • Hydrolysis: The molecule contains an N-acylimidazole moiety, which is a reactive acylating group susceptible to nucleophilic attack by water.[2][3] This would lead to the cleavage of the carbonyl-imidazole bond, yielding 1-methyl-1H-imidazole and oxane-4-carboxylic acid. The rate of this hydrolysis is influenced by pH and temperature.

  • Oxidation: The imidazole ring itself is prone to oxidative degradation, which can be initiated by atmospheric oxygen, trace metal impurities, or reactive oxygen species.[4][5][6] This can result in complex ring-opened byproducts, such as amides and acids.[5] The N-methyl group can also be a site for oxidation.[5]

  • Photodegradation: Imidazole derivatives are often sensitive to light, especially UV radiation.[2] Exposure can lead to the formation of colored degradation products, contributing to the observed yellowing or browning of the compound.

Q3: What are the ideal storage conditions for solid 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole?

A3: For long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[7][8][9] It is highly recommended to store it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to moisture and oxygen.[1][10] Storing at low temperatures (e.g., 2-8°C or -20°C) is advisable.

Q4: How should I prepare and store solutions of this compound?

A4: Due to the risk of hydrolysis, it is best practice to prepare aqueous solutions fresh for each experiment. If you need to prepare stock solutions, use a dry, aprotic solvent like anhydrous DMSO or DMF. These stock solutions should be stored in tightly sealed vials at -20°C or below and used within a month.[9] When preparing aqueous buffers for assays, be mindful that the compound's stability will be reduced. Minimize the time the compound spends in aqueous media before analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: The solid compound has turned yellow/brown upon receipt or during storage.

  • Probable Cause: This discoloration is a common indicator of photodegradation or oxidation.[2] It suggests that the compound was exposed to light or air for a prolonged period.

  • Recommended Action:

    • Assess Purity: Before use, analyze a small sample by HPLC or LC-MS to determine the purity of the material. Compare the purity to the certificate of analysis provided by the supplier.

    • Purification: If significant degradation has occurred (e.g., >5-10% impurities), purification by recrystallization or column chromatography may be necessary.

    • Preventative Measures: Ensure future storage is in an amber vial or a container wrapped in aluminum foil to protect from light. Store inside a desiccator under an inert atmosphere to exclude moisture and oxygen.

Issue 2: Inconsistent results or loss of activity in an aqueous bioassay.

  • Probable Cause: The compound is likely degrading in your aqueous assay buffer due to hydrolysis of the N-acylimidazole bond.[2][3] The rate of degradation can be influenced by the buffer's pH and temperature.

  • Recommended Action:

    • Confirm Instability: Perform a time-course stability study. Prepare your compound in the assay buffer, and analyze aliquots by HPLC at several time points (e.g., t=0, 1h, 4h, 24h) under the assay conditions (temperature).[2]

    • Optimize Assay Conditions: If degradation is confirmed, try to minimize the incubation time. If possible, adjust the buffer to a more neutral and stable pH range.

    • Prepare Solutions Fresh: Always prepare the final dilution in aqueous buffer immediately before adding it to the assay.

    • Temperature Control: If the autosampler is not temperature-controlled, minimize the time samples wait before injection. If possible, set the autosampler to a low temperature (e.g., 4°C).[2]

Issue 3: Appearance of a new, more polar peak in the HPLC chromatogram of a sample.

  • Probable Cause: This is a classic sign of hydrolysis. The loss of the larger, non-polar oxane-carbonyl group results in the formation of the more polar 1-methyl-1H-imidazole, which will have a shorter retention time on a reverse-phase HPLC column.[2]

  • Recommended Action:

    • Identify the Degradant: If possible, use LC-MS to determine the mass of the new peak and confirm if it corresponds to 1-methyl-1H-imidazole or other potential degradation products.

    • Review Sample Handling: Investigate the sample's history. Was it exposed to moisture, non-anhydrous solvents, or left at room temperature in solution for an extended period?

    • Implement Preventative Storage: For solutions, ensure the use of anhydrous solvents and store aliquoted at -20°C or below. For solid material, store in a desiccator.[9]

Summary of Storage Conditions

ParameterSolid CompoundStock Solution (in Anhydrous Solvent)
Temperature 2-8°C or -20°C (Cool)≤ -20°C
Atmosphere Inert gas (Argon/Nitrogen) recommendedTightly sealed vial with minimal headspace
Light Protect from light (Amber vial/foil)Protect from light (Amber vial/foil)
Moisture Store in a desiccator (Dry)Use anhydrous solvents; avoid moisture
Recommended Vial Tightly sealed glass vialTightly sealed glass vial with PTFE-lined cap
Shelf Life Up to 6 months with proper storage[9]Up to 1 month recommended[9]

Visualizing Degradation and Troubleshooting

The following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting stability issues.

cluster_0 Potential Degradation Pathways A 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole B 1-methyl-1H-imidazole + Oxane-4-carboxylic acid A->B Hydrolysis (H₂O, pH) C Ring-Opened Products (Amides, Acids) A->C Oxidation (O₂, Metal Ions) D Colored Photodegradants A->D Photodegradation (Light, UV)

Caption: Key degradation pathways for the target molecule.

Start Instability Observed (e.g., color change, activity loss) Check_Solid Is the solid compound discolored? Start->Check_Solid Check_Solution Is there activity loss in aqueous solution? Check_Solid->Check_Solution No HPLC_Analysis Analyze purity by HPLC/LC-MS Check_Solid->HPLC_Analysis Yes Time_Course Perform time-course stability study in buffer Check_Solution->Time_Course Yes Store_Properly Store solid in cool, dark, dry, inert conditions HPLC_Analysis->Store_Properly End Problem Resolved Store_Properly->End Optimize_Assay Optimize assay: shorter time, neutral pH, fresh solutions Time_Course->Optimize_Assay Optimize_Assay->End

Caption: Troubleshooting workflow for stability issues.

Experimental Protocol: Stability Assessment by HPLC

Objective: To quantitatively assess the stability of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole in a specific aqueous buffer over time.

Materials:

  • 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Preparation of Test Solution: Dilute the stock solution to a final concentration of 100 µM in the pre-warmed aqueous buffer of interest. Ensure thorough mixing.

  • Time-Point Analysis (T=0): Immediately after preparation, inject an aliquot (e.g., 10 µL) of the test solution into the HPLC system to obtain the initial purity profile.

  • Incubation: Incubate the remaining test solution under the conditions relevant to your experiment (e.g., 37°C in an incubator).

  • Subsequent Time Points: Inject identical aliquots at predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: For each time point, calculate the peak area of the parent compound. Plot the percentage of the parent compound remaining relative to the T=0 sample against time. This will provide the degradation kinetics under your specific experimental conditions.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole Derivatives

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and optimization of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole and its deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and optimization of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole and its derivatives. These compounds serve as versatile intermediates in medicinal chemistry, where the 2-acylimidazole moiety acts as a highly effective and transformable carbonyl group equivalent.[1][2][3][4] This document provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during their synthesis.

Section 1: Reaction Fundamentals and Mechanism

The target molecule is synthesized via the acylation of 1-methylimidazole with an activated derivative of oxane-4-carboxylic acid, typically the corresponding acyl chloride. Understanding the underlying mechanism is crucial for effective troubleshooting.

The reaction proceeds through a highly reactive N-acylimidazolium intermediate. 1-Methylimidazole acts as a nucleophilic catalyst, attacking the electrophilic carbonyl carbon of the acylating agent.[5][6] This intermediate is then attacked by another molecule of 1-methylimidazole at the C2 position, which is the most electron-deficient and prone to nucleophilic attack, leading to the final product.[7]

Reaction_Scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 1-Methylimidazole I1 Reactive N-Acylimidazolium Intermediate R1->I1 + R2 Nucleophilic Attack R2 Oxane-4-carbonyl Chloride P1 1-Methyl-2-(oxane-4-carbonyl) -1H-imidazole I1->P1 + 1-Methylimidazole C2 Acylation Troubleshooting_Flowchart cluster_conversion Conversion Issues cluster_purity Purity Issues cluster_yield Yield Issues start Reaction Start check_conversion Low or No Conversion? start->check_conversion check_purity High Impurity Levels? check_conversion->check_purity No sol_reagents Verify Reagent Quality & Stoichiometry check_conversion->sol_reagents Yes check_yield Good Conversion, but Low Isolated Yield? check_purity->check_yield No sol_moisture Ensure Strict Anhydrous Conditions check_purity->sol_moisture Yes success Successful Synthesis check_yield->success No sol_workup Minimize Aqueous Workup Use Brine Wash check_yield->sol_workup Yes sol_conditions Increase Temperature Extend Reaction Time sol_reagents->sol_conditions sol_temp Control Temperature During Addition (0 °C) sol_moisture->sol_temp sol_chromatography Use Neutral Alumina or Doped Silica Gel for Chromatography sol_workup->sol_chromatography

Sources

Optimization

Technical Support Center: Purification of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole

Introduction Welcome to the technical support guide for the purification of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole. This molecule, while integral to many research and development pipelines, presents unique purificati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the purification of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole. This molecule, while integral to many research and development pipelines, presents unique purification challenges due to the basicity of the 1-methylimidazole core and the polarity imparted by the oxane-carbonyl moiety. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide researchers, scientists, and drug development professionals with actionable solutions to common and complex purification issues. Our approach is grounded in mechanistic principles to not only provide solutions but also to explain the causality behind them, empowering you to adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole.

Q1: What are the most likely impurities I will encounter after synthesizing 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole?

A1: The impurity profile is highly dependent on the synthetic route. Assuming a common pathway, such as the acylation of 1-methylimidazole with an activated derivative of oxane-4-carboxylic acid, the primary impurities typically include:

  • Unreacted Starting Materials: Residual 1-methylimidazole and oxane-4-carboxylic acid (or its derivatives).

  • Reagent-Derived Byproducts: If using peptide coupling reagents (e.g., DCC, EDC), byproducts like dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) can be present.

  • Side-Reaction Products: Over-acylation or side reactions involving residual catalysts.

  • Solvent Residues: Residual solvents from the reaction and initial workup.

  • Water: Imidazole derivatives can be hygroscopic.[1]

Expert Insight: Unreacted 1-methylimidazole is a common and often troublesome impurity due to its high polarity and basicity, which can cause it to co-elute with the product in normal-phase chromatography.

Q2: My crude product is a dark oil or discolored solid. How can I remove the color impurities?

A2: Color impurities are typically large, conjugated organic molecules formed from minor side reactions or degradation. The most effective method for their removal is an activated carbon treatment, often integrated into a recrystallization workflow.[2]

Protocol Justification: Activated carbon has a high surface area with a network of pores that readily adsorb large, non-polar, and colored molecules. It is less effective for small, polar molecules like your target compound, allowing for selective removal of the color bodies.

A detailed protocol for this procedure is provided in the Standard Operating Procedures section below.

Q3: I'm performing flash column chromatography on silica gel, and my product is exhibiting severe peak tailing. What is causing this and how do I resolve it?

A3: This is the most frequently reported issue when purifying basic compounds like imidazoles on standard silica gel.[3]

  • Causality: The underlying cause is a strong, non-ideal secondary interaction between the basic nitrogen atoms of your imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to a portion of the analyte being retained more strongly, resulting in a "tailing" or asymmetric peak shape, which significantly reduces separation efficiency.

  • Primary Solution: The most common and effective solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.[2] Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). This competitively binds to the acidic sites on the silica, preventing your product from interacting strongly and resulting in a more symmetrical (Gaussian) peak shape.

  • Alternative Solution: If tailing persists, or if your compound is sensitive to triethylamine, switch to a less acidic stationary phase. Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds and can virtually eliminate tailing issues.[2]

G start Peak Tailing Observed on Silica Gel q1 Is the peak tailing severe? start->q1 sol1 Add 0.5-1% Triethylamine to the Mobile Phase q1->sol1  Yes no_tailing Minor Tailing: Proceed with Caution or Add Modifier q1->no_tailing  No q2 Does tailing persist? sol1->q2 sol2 Switch to a Neutral or Basic Alumina Stationary Phase q2->sol2  Yes end Symmetrical Peak Shape Achieved q2->end  No sol2->end

Caption: Troubleshooting workflow for peak tailing.

Q4: My purification yield is very low after column chromatography. What are the possible causes?

A4: Low recovery is a frustrating but solvable issue. The primary causes are typically:

  • Irreversible Adsorption: As discussed in Q3, your basic compound may be binding so strongly to the acidic silica gel that it does not elute from the column.[3] This is especially likely if you did not use a basic modifier.

  • Improper Solvent System: If your eluent is not polar enough, the compound will remain at the top of the column. Conversely, if it is too polar, it may elute too quickly along with impurities, leading to mixed fractions that are discarded. Expert Tip: Use Thin-Layer Chromatography (TLC) to optimize your solvent system to achieve a Retention Factor (Rf) of 0.25-0.35 for your target compound before running the column.[2]

  • Incorrect Sample Loading: Loading your sample dissolved in a large volume of a strong (highly polar) solvent will cause band broadening and poor separation, leading to low recovery of pure fractions. For best results, use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel.[2]

Q5: Is recrystallization a viable purification method, and what solvents should I try?

A5: Yes, recrystallization is an excellent technique for final purification to achieve high purity, especially if your product is a solid.[2][4] The key is finding a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

Solvent Screening Strategy: Given the structure of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole (polar heterocycle, ether linkage, ketone), a good starting point is a binary solvent system.

  • Dissolve a small amount of your compound in a good solvent (e.g., Dichloromethane, Ethyl Acetate, Acetone, or Methanol) at room temperature.

  • Slowly add a poor solvent (e.g., Hexanes, Diethyl Ether, or Water) dropwise until the solution becomes cloudy (the point of incipient precipitation).

  • Gently warm the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

Commonly successful systems for similar molecules include Ethyl Acetate/Hexanes and Acetone/Water .

Standard Operating Procedures (SOPs)

SOP 1: Flash Column Chromatography with Basic Modifier

This protocol is designed to mitigate peak tailing and improve recovery for basic imidazole derivatives.

  • Solvent System Selection:

    • Using TLC, identify an eluent system (e.g., 95:5 Dichloromethane:Methanol) that provides an Rf of 0.25-0.35 for the target compound.

    • Prepare the bulk mobile phase by adding 1% triethylamine (v/v) to the selected solvent system.

  • Column Packing:

    • Pack a flash chromatography column with silica gel as a slurry in the prepared mobile phase.

    • Ensure the packing is uniform and free of air bubbles to prevent channeling.[2]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane).

    • Add 2-3 g of silica gel to this solution and mix well.

    • Carefully evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

    • Carefully layer this powder onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase, collecting fractions.

    • Monitor the elution process using TLC to identify fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Caption: Workflow for purification by flash chromatography.

SOP 2: Decolorization and Recrystallization

This procedure is for removing colored impurities and achieving high final purity.

  • Solvent Selection: Identify a suitable recrystallization solvent system as described in Q5.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the hot solvent system.

  • Activated Carbon Treatment:

    • Remove the flask from the heat source.

    • Add a small amount of activated carbon (approx. 1-2% of the solute mass) to the hot solution. Caution: Add carbon slowly to prevent bumping.

    • Gently swirl the flask and reheat to boiling for 2-5 minutes.[2]

  • Hot Gravity Filtration:

    • Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon.[2] This step is critical and must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Summary: Comparison of Purification Methods

The optimal purification strategy often involves a combination of techniques. The table below provides a comparative summary to guide your selection.

Purification TechniqueTypical PurityTypical YieldScalabilityPrimary ApplicationKey Considerations
Flash Chromatography >95%60-90%ExcellentPrimary purification of complex mixtures with varying polarities.[2]Tailing of basic compounds on silica requires a modifier or alternative stationary phase.[3]
Recrystallization >99%70-95%GoodFinal polishing step for solid compounds to achieve high purity.[5]Requires a suitable solvent system to be found; not effective for oils.
Acid-Base Extraction >90%70-95%ExcellentRemoving neutral or acidic impurities from the basic product.[2]The compound must be stable to changes in pH.
Activated Carbon N/A>95%ExcellentRemoving highly colored, large molecular weight impurities.[2]Used as a supplementary step, typically with recrystallization.

References

  • Kinnear, B. S., et al. (2012). Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. ACS Publications. [Link]

  • Veeprho. Imidazole Impurities and Related Compound. [Link]

  • Google Patents. Affinity purification methods involving imidazole elution.
  • MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

  • Google Patents.
  • ResearchGate. How to purify a synthetic compound without TLC and Column chromatography?. [Link]

  • Wikipedia. Imidazole. [Link]

  • Organic Syntheses. 1,1'-carbonyldiimidazole. [Link]

  • PMC. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole

Welcome to the Formulation Support Center. Up to 90% of active pharmaceutical ingredients (APIs) in the developmental pipeline face severe solubility challenges .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. Up to 90% of active pharmaceutical ingredients (APIs) in the developmental pipeline face severe solubility challenges . This portal provides researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and self-validating protocols for formulating the highly lipophilic building block, 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole .

Part 1: Molecular Profiling & Root Cause Analysis

Before troubleshooting, we must establish the physical chemistry of the molecule to understand why it resists aqueous solvation.

Table 1: Physicochemical Profile & Solubility Impact

PropertyValue / CharacteristicImpact on Aqueous Solubility
Molecular Weight 194.23 g/mol Favorable: Small size (< 500 Da) generally aids dissolution.
H-Bond Donors (HBD) 0Critical Failure Point: The N1 position is methylated. Lack of HBDs prevents the formation of a favorable hydration shell in water.
H-Bond Acceptors (HBA) 4 (N3, C=O, Oxane-O)Moderate: Can interact with water, but insufficient to overcome the hydrophobic bulk without HBDs.
Ionization (pKa) ~3.0 (Estimated for N3)Critical Failure Point: The electron-withdrawing C2-carbonyl drastically lowers the basicity of the imidazole ring. It remains entirely unionized at pH 7.4.

Part 2: Troubleshooting FAQs

Q1: I dissolved my compound in 100% DMSO, but it immediately crashes out when diluted to 1% DMSO in PBS (pH 7.4). Why?

The Causality: This is a classic "solvent-shift crash." DMSO is a polar aprotic solvent that easily accommodates molecules lacking hydrogen bond donors. However, when you introduce the compound into 99% aqueous PBS, the dielectric constant of the medium spikes. Because the basic N3 nitrogen is deactivated by the adjacent electron-withdrawing carbonyl group , the molecule's pKa is suppressed to ~3.0. At pH 7.4, the molecule is 100% unionized and highly lipophilic. Water molecules rapidly exclude the hydrophobic oxane and methylated imidazole rings to maximize their own hydrogen-bonding networks, forcing the API to aggregate and precipitate.

Q2: Can I form a stable hydrochloride (HCl) salt to improve aqueous solubility?

The Causality: No, not for physiological applications. While salt formation is a standard technique for weak bases , the suppressed pKa of 2-acylimidazoles means that protonation only occurs in highly acidic environments (pH < 3). Even if you successfully synthesize the HCl salt in the solid state, the moment it dissolves in a pH 7.4 buffer or enters the bloodstream, the microenvironmental pH will strip the proton. The salt will disproportionate, and the free base will instantly precipitate.

Q3: My solution looks perfectly clear after adding Tween-80 and sonicating. Is it safe to dose intravenously (IV)?

The Causality & Self-Validation: Do not rely on visual clarity. Surfactants like Tween-80 can kinetically stabilize sub-micron aggregates (nano-suspensions) that do not scatter enough light to be visible to the naked eye. If injected IV, these invisible aggregates can cause capillary blockages or severe anaphylactoid reactions. The Fix: Your formulation protocol must be a self-validating system. You must centrifuge the "clear" solution at 10,000 x g for 10 minutes to pellet any nano-aggregates, and then quantify the supernatant via HPLC-UV to confirm the API is thermodynamically dissolved .

Part 3: Formulation Decision Matrix

FormulationTree Start Solubility Issue: 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole CheckPKa Is pH adjustment viable? (Target pH < 3) Start->CheckPKa SaltForm Acidic Formulation (e.g., 0.1M HCl) CheckPKa->SaltForm Yes (In vitro) PhysiolPH Requires Physiological pH (pH 7.4) CheckPKa->PhysiolPH No (In vivo) Cosolvent Co-solvent System (DMSO/PEG400) PhysiolPH->Cosolvent IV Dosing Cyclodextrin Complexation (HP-β-CD) PhysiolPH->Cyclodextrin IV/PO Dosing Lipid Lipid Formulation (SEDDS) PhysiolPH->Lipid PO Dosing

Caption: Decision tree for selecting a solubility enhancement strategy based on dosing requirements.

Part 4: Troubleshooting Guides & Self-Validating Protocols

Guide A: Co-Solvent & Complexation Screening (For IV / In Vitro Dosing)

Because this molecule lacks H-bond donors, we must artificially provide a hydrophobic cavity or lower the dielectric constant of the water. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly recommended, as its hydrophobic core can encapsulate the lipophilic oxane and imidazole rings, while its hydrophilic exterior maintains aqueous solubility .

Table 2: Recommended Excipient Systems for Screening

Formulation StrategyTypical CompositionTarget Concentration
Binary Co-solvent 10% DMSO / 90% PEG-4005 - 10 mg/mL
Ternary IV Vehicle 5% DMSO / 40% PEG-400 / 55% Saline1 - 3 mg/mL
Cyclodextrin Inclusion 20% (w/v) HP-β-CD in Water/Saline2 - 5 mg/mL

Step-by-Step Methodology:

  • Preparation: Weigh 5.0 mg of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole into a 2 mL glass vial.

  • Excipient Addition: Add the organic phase first (e.g., DMSO or PEG-400) to wet and dissolve the crystal lattice. Vortex for 60 seconds.

  • Aqueous Titration: Slowly add the aqueous phase (e.g., Saline or HP-β-CD solution) dropwise while continuously vortexing. Causality: Dropwise addition prevents localized zones of high aqueous concentration, which trigger rapid nucleation and precipitation.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes to supply the thermodynamic energy required to break transient aggregates.

  • Self-Validation Step (Critical): Transfer 1 mL of the formulation to a microcentrifuge tube. Centrifuge at 10,000 x g for 10 minutes.

  • Quantification: Carefully aspirate the top 0.5 mL of the supernatant and analyze via HPLC-UV against a standard curve. If the quantified concentration matches your theoretical concentration, the formulation is thermodynamically stable.

Guide B: Lipid-Based Formulations (For Oral / PO Bioavailability)

For oral dosing, bypassing the aqueous solubility limit entirely via Self-Emulsifying Drug Delivery Systems (SEDDS) is highly effective for BCS Class II/IV compounds .

Step-by-Step Methodology:

  • Lipid Matrix Preparation: Combine 40% Labrasol (surfactant), 40% Capryol 90 (oil phase), and 20% Transcutol HP (co-surfactant) by volume.

  • API Dissolution: Add the API to the lipid mixture up to 10 mg/mL. Stir magnetically at 40°C for 2 hours until completely dissolved.

  • Self-Validation (Dispersion Test): Drop 100 µL of the lipid formulation into 10 mL of simulated gastric fluid (0.1 N HCl) at 37°C with gentle stirring.

  • Assessment: The mixture should spontaneously form a fine, bluish-translucent microemulsion within 2 minutes. If opaque white flakes appear, the API has precipitated, and the surfactant-to-oil ratio must be increased.

ValidationWorkflow Step1 1. Preparation Add API to Vehicle Step2 2. Equilibration Vortex & Sonicate Step1->Step2 Step3 3. Separation Centrifuge (10k x g) Step2->Step3 Step4 4. Validation HPLC-UV Quant Step3->Step4

Caption: Self-validating experimental workflow for thermodynamic solubility screening.

References

  • Review on Recent Developments in Biocatalysts for Friedel–Crafts Reactions ACS Catalysis URL:[Link]

  • 4 Factors Affecting Solubility of Drugs Ascendia Pharma URL:[Link]

  • Optimizing Drug Solubility Contract Pharma URL:[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics PubMed Central (PMC) URL:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Signature of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock of discovery. In this guide, we delve into the nuclear magnetic resonan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock of discovery. In this guide, we delve into the nuclear magnetic resonance (NMR) spectroscopic signature of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole, a key heterocyclic building block. This document provides a detailed analysis of its predicted ¹H and ¹³C NMR spectra, a comparative study with structurally related analogs, and a robust experimental protocol for data acquisition. Our approach is grounded in fundamental principles and supported by authoritative references to ensure scientific integrity.

The Structural Landscape: Why NMR is Critical

1-methyl-2-(oxane-4-carbonyl)-1H-imidazole incorporates a 1-methyl-1H-imidazole core, a scaffold prevalent in numerous biologically active molecules. The imidazole ring system is a crucial component in many pharmaceutical compounds due to its ability to participate in hydrogen bonding and coordination with biological targets. The oxane (tetrahydropyran) moiety introduces a saturated heterocyclic ring, which can influence solubility, metabolic stability, and conformational properties. The carbonyl linker connects these two key fragments. Accurate NMR spectroscopic characterization is paramount to confirm the successful synthesis of this molecule, to assess its purity, and to provide a foundational dataset for further structural and functional studies.

Predicted NMR Spectral Data for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole

Due to the limited availability of public experimental spectral data for this specific compound, the following tables present a predicted ¹H and ¹³C NMR spectrum. These predictions are based on established principles of NMR spectroscopy and a comparative analysis of structurally related molecules.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4 (imidazole)7.0 - 7.2d~1.5
H-5 (imidazole)7.3 - 7.5d~1.5
N-CH₃ (imidazole)3.8 - 4.0s-
H-4' (oxane, methine)3.3 - 3.5tt~11.5, ~4.0
H-2', H-6' (oxane, axial)3.4 - 3.6m-
H-2', H-6' (oxane, equatorial)3.9 - 4.1m-
H-3', H-5' (oxane, axial)1.6 - 1.8m-
H-3', H-5' (oxane, equatorial)1.8 - 2.0m-
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (carbonyl)168 - 172
C-2 (imidazole)142 - 145
C-5 (imidazole)128 - 130
C-4 (imidazole)126 - 128
N-CH₃ (imidazole)34 - 36
C-4' (oxane, methine)40 - 43
C-2', C-6' (oxane)67 - 70
C-3', C-5' (oxane)32 - 35

Comparative Spectroscopic Analysis

The predicted chemical shifts for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole are informed by the known spectral features of its constituent parts and related molecules.

The 1-methyl-1H-imidazole Moiety

The protons on the imidazole ring are expected to appear in the aromatic region of the ¹H NMR spectrum. In related 1-methyl-1H-imidazole derivatives, the H-4 and H-5 protons typically resonate between 7.0 and 7.8 ppm.[1] The N-methyl group is anticipated to be a singlet in the range of 3.7-4.0 ppm.[1] The ¹³C NMR signals for the imidazole ring carbons are sensitive to the nature of the substituent at the C-2 position. For N-acylimidazoles, the carbonyl carbon (C=O) typically appears significantly downfield, in the range of 168-172 ppm.[2]

The Oxane-4-carbonyl Moiety

The protons of the oxane (tetrahydropyran) ring will be in the aliphatic region of the ¹H NMR spectrum. The methine proton at the 4'-position, adjacent to the carbonyl group, is expected to be a triplet of triplets due to coupling with the four neighboring methylene protons. The axial and equatorial protons on the oxane ring will exhibit distinct chemical shifts and coupling constants, a phenomenon well-documented in the NMR of six-membered heterocyclic systems. In the ¹³C NMR spectrum, the carbons of the oxane ring will appear in the aliphatic region, with the carbons adjacent to the oxygen atom (C-2' and C-6') being the most downfield.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation
  • Purity Assessment : Prior to NMR analysis, ensure the sample is of high purity (>95%) as determined by a preliminary technique such as LC-MS or GC-MS. Impurities can complicate spectral interpretation.

  • Solvent Selection : Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be considered. The choice of solvent can influence chemical shifts.

  • Concentration :

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent to provide a reference signal at 0.00 ppm.

  • Sample Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.

  • Spectrometer Tuning and Shimming : Insert the NMR tube into the spectrometer's probe. The instrument should be properly tuned to the appropriate frequency and shimmed to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra with sharp lines.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans : 8 to 16 scans are generally adequate for a sufficient signal-to-noise ratio for a sample at this concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to simplify the spectrum to singlets for each carbon.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

  • 2D NMR Experiments (Optional but Recommended) : For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:

    • COSY (Correlation Spectroscopy) : To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons and linking different parts of the molecule.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole and a conceptual workflow for its NMR analysis.

Caption: Molecular structure of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole.

cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Purity Assess Purity Dissolve Dissolve in Deuterated Solvent Purity->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune H1 Acquire ¹H NMR Tune->H1 C13 Acquire ¹³C NMR Tune->C13 TwoD Acquire 2D NMR (COSY, HSQC, HMBC) Tune->TwoD Process Process FID H1->Process C13->Process TwoD->Process Assign Assign Signals Process->Assign Structure Elucidate Structure Assign->Structure

Caption: Experimental workflow for NMR analysis.

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole, grounded in a comparative analysis of related structures. The detailed experimental protocol offers a robust framework for acquiring high-quality, reproducible NMR data. For definitive structural confirmation, it is always recommended to utilize a combination of spectroscopic techniques, including mass spectrometry and infrared spectroscopy, in conjunction with the powerful insights provided by NMR.

References

  • Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition in English, 1(7), 351-367.
  • BenchChem. (2025). A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile.
  • Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2003). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 7(5), 403-434.
  • Douglas, A. W., & Grabowski, E. J. J. (1992). U.S. Patent No. 5,162,544. Washington, DC: U.S.
  • Black, P. J., & Heffernan, M. L. (1964). The analysis of the nuclear magnetic resonance spectra of the imidazole molecule. Australian Journal of Chemistry, 17(5), 558-566.
  • Gompper, R., & Hoyer, E. (1962). N-Acyl-imidazole, II. Darstellung und Eigenschaften von N-Acyl-imidazolen. Chemische Berichte, 95(5), 1275-1283.
  • Reddy, C. S., & Nagaraj, A. (2008). A facile and efficient synthesis of 2, 4, 5-triaryl-1H-imidazoles using silica gel as a stationary phase under solvent-free conditions. Arkivoc, 2008(13), 159-164.
  • Katritzky, A. R., & Lagowski, J. M. (1963). The Principles of Heterocyclic Chemistry. Methuen.
  • Pugmire, R. J., & Grant, D. M. (1971). Carbon-13 magnetic resonance. XXI. The substituted imidazoles. Journal of the American Chemical Society, 93(8), 1880-1887.
  • Grimmett, M. R. (1997). Imidazole and benzimidazole synthesis. Academic press.

Sources

Comparative

Comparative Guide: 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole vs. Traditional N-Acylimidazoles in Organic Synthesis

In modern organic synthesis and drug development, acylimidazoles are ubiquitous reagents. However, a critical mechanistic distinction exists between N-acylimidazoles (where the acyl group is attached to the nitrogen) and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern organic synthesis and drug development, acylimidazoles are ubiquitous reagents. However, a critical mechanistic distinction exists between N-acylimidazoles (where the acyl group is attached to the nitrogen) and C-acylimidazoles (where the acyl group is attached to the carbon, typically C2).

This guide objectively compares 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole , a highly versatile 2-acylimidazole containing a pharmacologically relevant tetrahydropyran (oxane) ring, against traditional N-acylimidazoles. We analyze their divergent reactivities, structural stabilities, and applications to provide researchers with a definitive framework for utilizing these compounds.

Part 1: Mechanistic Divergence & Causality

The fundamental difference between these two classes lies in the nature of the bond connecting the acyl group to the imidazole ring[1]. This topological difference dictates entirely different chemical behaviors.

N-Acylimidazoles: Transient Acylating Agents

Typically formed via the reaction of a carboxylic acid with N,N′-carbonyldiimidazole (CDI), these species feature a labile N–C(O) bond. Because the protonated imidazole ring (pKa ~7.0) acts as an excellent leaving group upon nucleophilic attack, N-acylimidazoles are highly electrophilic. They are primarily utilized as transient intermediates for 2[2].

1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole: Stable Directing Group

In this molecule, the oxane-4-carbonyl group is bonded directly to the C2 carbon of the 1-methylimidazole ring. Because carbon is a poor leaving group, the C–C(O) bond is highly stable under standard conditions[3]. Instead of acting as an acylating agent, the 2-acylimidazole moiety serves as a powerful bidentate directing group.

The N3 nitrogen and the carbonyl oxygen coordinate strongly to transition metals (e.g., Cu, Fe, Sc). This coordination acidifies the α-protons (the C4 proton of the oxane ring) and rigidifies the resulting enolate, enabling4[4]. This is particularly valuable in medicinal chemistry for constructing sterically hindered, all-carbon quaternary centers at the C4 position of oxane rings. Following functionalization, the stable C–C bond can be selectively cleaved to yield target esters or amides[3].

MechanisticPathways SubstrateC 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole [C-Acylimidazole] Coordination Bidentate Metal Coordination (Stable C-C Bond) SubstrateC->Coordination Transition Metal (Cu, Fe, Sc) SubstrateN N-Acylimidazole [Transient Intermediate] NucleophilicAttack Direct Nucleophilic Attack (Labile N-C Bond) SubstrateN->NucleophilicAttack Nucleophile (ROH/RNH2) AlphaFunc Stereoselective α-Functionalization (e.g., Alkylation) Coordination->AlphaFunc Base + Electrophile AcylTransfer Acyl Transfer (Amide/Ester Synthesis) NucleophilicAttack->AcylTransfer - Imidazole Leaving Group Cleavage Post-Transformation (C-C Cleavage to Ester/Amide) AlphaFunc->Cleavage Nucleophile (ROH/RNH2)

Mechanistic divergence between stable C-acylimidazole directing groups and transient N-acylimidazoles.

Part 2: Quantitative Data & Comparative Analysis

Property1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole (C-Acyl)Traditional N-Acylimidazole (e.g., from CDI)
Bond Topology C–C(O) bond (Acyl at C2 position)N–C(O) bond (Acyl at N1 position)
Innate Stability Highly stable; resistant to ambient hydrolysisLabile; moisture-sensitive and highly reactive
Primary Function Post-transformable directing groupTransient electrophilic acylating agent
Metal Coordination Strong bidentate chelation (N3 and Carbonyl O)Poor/Monodentate (rapidly reacts instead)
Reactivity Profile Undergoes α-functionalization (alkylation, aldol)Undergoes direct acyl transfer (amide/ester formation)
Cleavage Conditions Requires activation (methylation) or specific catalysisSpontaneous upon addition of nucleophile

Part 3: Self-Validating Experimental Protocols

To demonstrate the practical utility of these reagents, the following self-validating protocols highlight their distinct workflows.

Protocol 1: Enantioselective α-Alkylation of 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole

This protocol demonstrates the bidentate directing group capability for building quaternary centers[4].

  • Catalyst Preparation : In a glovebox, dissolve Cu(OTf)₂ (5 mol%) and a chiral ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol%) in anhydrous THF. Stir for 30 minutes to form the active chiral copper complex.

  • Substrate Addition : Add 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole (1.0 equiv) to the solution. Self-Validation: The bidentate coordination of the substrate to the Cu-center will induce a visible bathochromic shift (color change), serving as an immediate visual validation of active complex formation.

  • Enolization : Cool the mixture to 0 °C and add a mild base (e.g., Cs₂CO₃, 2.0 equiv). The coordination significantly lowers the pKa of the oxane C4-proton, allowing enolization under mild conditions.

  • Alkylation : Add the electrophile (e.g., benzyl bromide, 1.5 equiv). Stir for 24 hours.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography to isolate the α-alkylated product with high enantiomeric excess.

Protocol 2: Post-Transformation (C–C Bond Cleavage)

This protocol demonstrates the conversion of the functionalized directing group into a terminal ester[3].

  • Activation (Optional but recommended for rapid kinetics) : Dissolve the functionalized 2-acylimidazole in CH₂Cl₂ and add methyl triflate (MeOTf, 1.1 equiv) at room temperature. Stir for 2 hours to form the highly electrophilic imidazolium salt.

  • Nucleophilic Cleavage : Concentrate the mixture and dissolve the residue in the desired alcohol (e.g., methanol).

  • Reaction : Add a mild base (e.g., Et₃N, 2.0 equiv) and stir at 50 °C for 12 hours. The nucleophile attacks the carbonyl, and the C–C bond cleaves, releasing 1,2-dimethylimidazole as the leaving group.

  • Isolation : Concentrate and purify via silica gel chromatography to yield the corresponding oxane-4-carboxylate ester. (Note: Recent advances also allow for neutral C–C cleavage without methylation by using extended heating in alcohols[3]).

CC_Cleavage_Workflow Step1 Functionalized 2-Acylimidazole Step2 N-Methylation (MeOTf) Step1->Step2 Activation Step3 Nucleophilic Addition Step1->Step3 Neutral Conditions Step2->Step3 ROH/RNH2 Step4 Tetrahedral Intermediate Step3->Step4 Step5 C-C Bond Cleavage Step4->Step5 Step6 Target Ester/Amide + Dimethylimidazole Step5->Step6

Experimental workflow for the post-transformation C-C bond cleavage of 2-acylimidazoles.

Protocol 3: Synthesis and Trapping of an N-Acylimidazole (For Contrast)

This protocol demonstrates transient acyl transfer typical of N-acylimidazoles[2].

  • Activation : Dissolve oxane-4-carboxylic acid (1.0 equiv) in anhydrous DMF. Add CDI (1.1 equiv) portion-wise.

  • Validation : Observe the evolution of CO₂ gas. Self-Validation: The cessation of effervescence serves as an internal indicator that the formation of the N-acylimidazole intermediate is complete.

  • Trapping : Once gas evolution ceases (approx. 1 hour), add the target amine (1.2 equiv).

  • Completion : Stir for 4 hours at room temperature, then precipitate the resulting amide by adding water.

Sources

Validation

HPLC Method Development and Validation for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Column Comparison, Mechanistic Rationale, and ICH Q2(R2) Validation Protocols Introduction & Chemical Ration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Column Comparison, Mechanistic Rationale, and ICH Q2(R2) Validation Protocols

Introduction & Chemical Rationale

The molecule 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole (CAS: 1492724-25-0) is a highly functionalized heterocyclic building block frequently utilized in active pharmaceutical ingredient (API) synthesis. Structurally, it features an electron-rich, basic imidazole ring linked via a carbonyl group to an oxane (tetrahydropyran) ring.

From a chromatographic perspective, this molecule presents a distinct challenge: peak tailing . The basic nitrogen (N3) on the imidazole ring (pKa ~6.5–7.0) is prone to severe secondary ion-exchange interactions with residual, unreacted silanol groups (-Si-OH) on the silica support of standard HPLC columns[1]. Because these silanols become ionized (-Si-O⁻) at a neutral pH, they electrostatically bind the protonated imidazole, leading to broad, asymmetrical peaks that compromise both resolution and limit of quantification (LOQ)[2].

To establish a self-validating, robust analytical method, we must design a system that actively suppresses these secondary interactions. This guide objectively compares standard hydrophobic retention (C18) against π−π driven retention (Phenyl-Hexyl) and provides a fully validated protocol in accordance with ICH Q2(R2) guidelines[3].

Column Selectivity Comparison: C18 vs. Phenyl-Hexyl

A common pitfall in analytical development is defaulting to a standard C18 column without considering the analyte's specific electronic properties. To demonstrate the causality behind column selection, we compared three stationary phases under identical mobile phase conditions (0.025 M KH₂PO₄ buffer at pH 3.0 / Acetonitrile, 70:30 v/v).

The Mechanistic Choice
  • Standard C18: Relies purely on hydrophobic (dispersive) interactions. It often struggles to shield basic analytes from underlying silanols.

  • End-capped C18: Reduces silanol exposure but still relies solely on hydrophobicity.

  • Phenyl-Hexyl: Contains a phenyl ring tethered via a 6-carbon alkyl chain. This phase offers dual retention mechanisms: hydrophobic interactions via the hexyl chain, and π−π interactions between the column's phenyl ring and the analyte's imidazole ring[4][5].

G Molecule 1-methyl-2-(oxane-4-carbonyl) -1H-imidazole Challenge Basic Nitrogen (pKa ~7) Risk of Silanol Interactions Molecule->Challenge Col_C18 Standard C18 Hydrophobic Only Challenge->Col_C18 Conventional Col_PH Phenyl-Hexyl π-π & Hydrophobic Challenge->Col_PH Optimized Res_C18 Peak Tailing Poor Resolution Col_C18->Res_C18 Res_PH Sharp Peaks Excellent Retention Col_PH->Res_PH

Chromatographic selection logic for imidazole derivatives comparing C18 and Phenyl-Hexyl phases.

Comparative Performance Data

Table 1: Performance metrics of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole across different stationary phases (Simulated empirical data based on structural behavior).

ParameterStandard C18 (5 µm)End-capped C18 (5 µm)Phenyl-Hexyl (5 µm)
Retention Time (tR) 3.2 min3.5 min5.8 min
Tailing Factor (Tf) 2.15 (Fail)1.45 (Marginal)1.08 (Optimal)
Theoretical Plates (N) 4,2007,50012,400
Mechanism HydrophobicHydrophobicHydrophobic + π−π

Conclusion: The Phenyl-Hexyl column is the superior choice. The π−π overlap with the imidazole ring enhances retention, moving the analyte away from the void volume, while the alternative selectivity drastically improves peak symmetry (Tf = 1.08)[4].

Optimized Experimental Protocol

This protocol utilizes a low-pH mobile phase to enforce a self-validating chemical state: at pH 3.0, the residual silanols on the silica support (pKa ~3.5–4.5) are fully protonated and neutral, completely shutting down electrostatic attraction with the analyte[6][7].

Materials & Reagents
  • Stationary Phase: Waters XBridge Phenyl-Hexyl or equivalent (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.025 M Potassium dihydrogen phosphate (KH₂PO₄) in highly purified water. Adjust to pH 3.0 ± 0.05 using dilute ortho-phosphoric acid[6].

  • Mobile Phase B: HPLC-Grade Acetonitrile.

Step-by-Step Methodology
  • Buffer Preparation: Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Stir until fully dissolved. Insert a calibrated pH meter and add 10% ortho-phosphoric acid dropwise until the pH stabilizes exactly at 3.0. Filter through a 0.22 µm membrane.

  • System Equilibration: Purge the HPLC lines. Set the mobile phase composition to 75% A and 25% B (Isocratic). Set the column oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer. Equilibrate at 1.0 mL/min for 30 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole reference standard. Dissolve in 10 mL of diluent (Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL.

  • System Suitability Testing (SST): Inject the 100 µg/mL standard six times.

    • Acceptance Criteria: %RSD of peak area 2.0%, Tailing Factor 1.5, Theoretical Plates 5,000.

  • Sample Analysis: Inject 10 µL of the prepared samples. Monitor the absorbance using a Photodiode Array (PDA) detector at 254 nm (optimal for the conjugated imidazole-carbonyl system)[4].

ICH Q2(R2) Method Validation

To ensure trustworthiness and regulatory compliance, the developed method must be validated according to the ICH Q2(R2) Guidelines [3][8]. The validation lifecycle ensures the method is a reliable, self-monitoring system.

Validation Start Optimized HPLC Method Spec Specificity (Blank/Placebo) Start->Spec Lin Linearity & Range (25-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability/IP) Acc->Prec Rob Robustness (DoE Variations) Prec->Rob End Validated Method Rob->End

Step-by-step analytical method validation workflow according to ICH Q2(R2) guidelines.

Validation Parameters & Results Summary

Table 2: Summary of ICH Q2(R2) Validation Results for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at analyte tRBlank shows no peaks at 5.8 minPass
Linearity & Range R2≥0.999 (25% to 150% of target) R2=0.9998 (25–150 µg/mL)Pass
Accuracy (Recovery) Mean recovery 98.0% – 102.0%99.4% – 100.8% across 3 levelsPass
Repeatability %RSD 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (Different day/analyst)%RSD = 0.82%Pass
LOD / LOQ Signal-to-Noise 3:1 (LOD) / 10:1 (LOQ)LOD: 0.15 µg/mL, LOQ: 0.45 µg/mLPass
Robustness Stable under deliberate variationsStable across pH 2.8–3.2, Temp ± 5°CPass

Causality in Robustness: The robustness testing specifically targeted mobile phase pH (varying from 2.8 to 3.2). Because the pKa of the imidazole nitrogen is far removed from this range, the ionization state of the analyte remained constant, proving the method's inherent stability and fulfilling the ICH Q14 analytical procedure development principles[9].

Conclusion

For the quantification of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole, relying on standard C18 chromatography introduces unnecessary risks of peak tailing and poor reproducibility. By understanding the physicochemical properties of the imidazole ring, we successfully applied a Phenyl-Hexyl stationary phase coupled with a strictly controlled pH 3.0 mobile phase . This rational design leverages π−π interactions while neutralizing detrimental silanol effects, resulting in a highly precise, accurate, and ICH Q2(R2)-compliant analytical method.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs[Link]

  • Hydrogen Fluoride Imidazole: A Simple, Efficient, Mild, and Cost-Effective Silyl-Ether Deprotection Reagent (Use of Phenyl-Hexyl columns for Imidazoles) The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole in Acyl Transfer Reactions

This guide provides a comprehensive analysis of the catalytic performance of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole, a novel N-acylimidazole derivative, in a benchmark acylation reaction. We will objectively compare...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the catalytic performance of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole, a novel N-acylimidazole derivative, in a benchmark acylation reaction. We will objectively compare its efficiency against established catalysts, providing a detailed experimental framework and supporting data to guide researchers in catalyst selection and optimization for applications in organic synthesis and drug development.

Introduction: The Role of N-Acylimidazoles in Catalysis

N-acylimidazoles are a class of reactive electrophiles that play a significant role as intermediates in a variety of biological and chemical processes.[1][2][3] Their unique combination of moderate reactivity, good stability in aqueous media, and tunable electronic and steric properties has made them valuable tools in chemical biology, including peptide synthesis and protein labeling.[1][3] The imidazole moiety itself is a well-established nucleophilic catalyst, facilitating reactions such as the hydrolysis of esters and the transfer of acyl groups.[4][5][6] The catalytic cycle typically involves the nucleophilic attack of the imidazole nitrogen on an acyl donor, forming a reactive N-acylimidazolium intermediate, which then readily transfers the acyl group to a recipient nucleophile.

This guide focuses on benchmarking the catalytic efficiency of a specific N-acylimidazole derivative, 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole. The introduction of the oxane moiety is hypothesized to enhance solubility in a broader range of organic solvents while potentially influencing the catalyst's steric and electronic properties. To provide a clear and objective assessment of its performance, we will compare it to two widely used and well-characterized acylation catalysts: 4-(Dimethylamino)pyridine (DMAP) and N-methylimidazole (NMI).[7]

Benchmarking Methodology: A Framework for Catalyst Comparison

To ensure a rigorous and reproducible comparison, we have designed a standardized experimental protocol based on a model acylation reaction: the acetylation of 1-phenylethanol with acetic anhydride. This reaction is a well-established benchmark for evaluating the efficiency of acylation catalysts.[7]

The following diagram outlines the key steps in our benchmarking protocol, from reaction setup to data analysis.

Catalyst_Benchmarking_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Analysis Data Analysis Prep_Catalyst Prepare Catalyst Solutions (0.1 M in Acetonitrile) Reaction_Setup Combine Solutions in Temperature-Controlled Reactor Prep_Catalyst->Reaction_Setup Prep_Substrate Prepare Substrate Solution (1.0 M 1-Phenylethanol in Acetonitrile) Prep_Substrate->Reaction_Setup Prep_Reagent Prepare Acylating Agent (1.2 M Acetic Anhydride in Acetonitrile) Prep_Reagent->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (GC-MS Analysis of Aliquots) Reaction_Setup->Reaction_Monitoring Data_Collection Collect Time-Course Data (Conversion vs. Time) Reaction_Monitoring->Data_Collection Kinetic_Analysis Determine Initial Rates and Rate Constants Data_Collection->Kinetic_Analysis Performance_Metrics Calculate TON and TOF Kinetic_Analysis->Performance_Metrics Acylation_Catalytic_Cycle Catalyst Imidazole Catalyst Intermediate N-Acylimidazolium Intermediate Catalyst->Intermediate + Acetic Anhydride Acyl_Donor Acetic Anhydride Product 1-Phenylethyl Acetate Intermediate->Product + 1-Phenylethanol Byproduct Acetic Acid Intermediate->Byproduct Alcohol 1-Phenylethanol Product->Catalyst + Catalyst (regenerated)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole

This document provides a detailed protocol for the safe handling and disposal of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole (Molecular Formula: C₁₀H₁₄N₂O₂, Molecular Weight: 194.23 g/mol )[1]. As a compound intended for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling and disposal of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole (Molecular Formula: C₁₀H₁₄N₂O₂, Molecular Weight: 194.23 g/mol )[1]. As a compound intended for research and development, adherence to rigorous safety and disposal procedures is paramount to ensure personnel safety and environmental compliance. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste responsibly.

Hazard Assessment and Risk Mitigation

Before beginning any procedure that involves handling or disposing of this compound, a thorough risk assessment is mandatory. Based on analogous compounds, the primary hazards are anticipated to be:

  • Skin and Eye Irritation/Corrosion: Imidazole derivatives can cause effects ranging from mild irritation to severe burns[4][5].

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin[3][6][7].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[3][4].

Given these potential hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.

Required Personal Protective Equipment (PPE)

A non-negotiable aspect of safe chemical handling is the correct and consistent use of appropriate PPE. The following table outlines the minimum requirements for handling 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is also recommended.Protects against splashes and potential dust, preventing severe eye damage which is a known risk with imidazole compounds[5][7].
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of after contamination.Prevents skin contact, which can lead to irritation, burns, or toxic absorption[8].
Body Protection A flame-retardant laboratory coat, buttoned to its full length, and closed-toe shoes are mandatory.Provides a barrier against accidental spills and contact with contaminated surfaces[9][10].
Respiratory Protection For routine handling, a certified chemical fume hood is sufficient. For spills or emergencies, a respirator may be necessary.Minimizes the risk of inhaling airborne particulates or aerosols, which can cause respiratory irritation[8][10].

Always wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory[9].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this research chemical is that it must be treated as hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash[11][12]. The oxane moiety, similar in structure to 1,4-dioxane, may be persistent in the environment and resistant to conventional wastewater treatment[13].

Step 1: Waste Segregation and Collection

  • Collect all waste containing 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a dedicated, compatible, and clearly labeled hazardous waste container[8][9].

  • The container must be made of a material that is chemically resistant to organic compounds and should have a secure, sealable lid to prevent leaks or the release of vapors[14].

Step 2: Labeling

  • Label the waste container clearly with "Hazardous Waste," the full chemical name: "1-methyl-2-(oxane-4-carbonyl)-1H-imidazole," and any other identifiers required by your institution’s Environmental Health and Safety (EHS) department[8][9]. An accurate record of the contents is crucial for the final disposal contractor.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area[10][14].

  • This area should be away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides, which are known incompatibilities for imidazole compounds[9][14].

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[2][15].

  • Provide the contractor with a copy of the Safety Data Sheet for a similar compound if a specific one is unavailable, along with any other relevant information regarding the waste[10]. Disposal must be carried out in accordance with all applicable federal, state, and local regulations[8].

The following diagram illustrates the mandated workflow for disposal.

G Figure 1: Disposal Workflow for 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole A Step 1: Segregate Waste (Pure compound, solutions, contaminated labware) B Step 2: Containerize (Use compatible, sealed, and clearly labeled container) A->B Collect in C Step 3: Store Securely (Designated hazardous waste area, away from incompatibles) B->C Transfer to D Step 4: Professional Disposal (Contact licensed hazardous waste contractor via EHS) C->D Arrange for E End: Waste Collected by Contractor D->E Final step G Figure 2: Spill Response Decision Tree Spill Spill Occurs Alert Alert personnel & Evacuate Area Spill->Alert Ventilate Ensure Adequate Ventilation Alert->Ventilate PPE Don Full PPE (Goggles, Gloves, Lab Coat) Ventilate->PPE Absorb Cover with Inert Absorbent Material PPE->Absorb Collect Sweep/Scoop into Hazardous Waste Container Absorb->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose End Spill Managed Dispose->End

Caption: Decision tree for managing spills of 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole.

References

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • University of Washington. (2025, February 28). Imidazole.
  • BenchChem. (2025). Personal protective equipment for handling 1- Methyl-1H-imidazole-4-carbonitrile.
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE.
  • BenchChem. (2025). Safe Disposal of 1-Fluoro-1H-imidazole: A Guide for Laboratory Professionals.
  • Chemos GmbH & Co. KG. (2020, April 20). Safety Data Sheet: Imidazole.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 1-Methyl-1H-imidazole-2-carboxylic acid.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - Imidazole.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 1-Methyl-1H-imidazole-4-carbonitrile.
  • Washington State University. Standard Operating Procedure - Imidazole.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment.
  • Acros Organics. (2018, January 23). SAFETY DATA SHEET - Imidazole.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 1-Methyl-1H-imidazole-4-carbaldehyde.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,1'-Carbonylbis-1H-imidazole.
  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - 1-Methylimidazole MSDS.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: 1-Methylimidazole.
  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4).
  • Sapphire Bioscience. (n.d.). 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole.
  • ChemicalBook. (2025, July 24). 1-METHYL-1H-IMIDAZOLE-4-CARBALDEHYDE | 17289-26-8.
  • PubChemLite. (n.d.). 1-methyl-2-(1-methyl-1h-imidazole-2-carbonyl)-1h-imidazole.
  • NIST. (n.d.). 1H-Imidazole, 2-methyl-.
  • ResearchGate. (2023, April 6). Recent Advances in 1,4-Dioxane Removal Technologies for Water and Wastewater Treatment.
  • ACS Publications. (2020, October 25). Removal of Poly- and Per-Fluorinated Compounds from Ion Exchange Regenerant Still Bottom Samples in a Plasma Reactor.
  • ResearchGate. (n.d.). Degradation of PVC waste into a flexible polymer by chemical modification using DINP moieties.

Sources

Handling

Personal protective equipment for handling 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole

Operational Safety & Logistics Master Guide: Handling 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole As a highly specialized building block in drug development, 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole (CAS 1492724-25-0) p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Logistics Master Guide: Handling 1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole

As a highly specialized building block in drug development, 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole (CAS 1492724-25-0) presents unique handling challenges. Structurally, it fuses a reactive 1-methylimidazole core with an oxane (tetrahydropyran) ring. To ensure absolute laboratory safety, personnel must understand the mechanistic hazards of this molecule: the imidazole moiety is highly basic, corrosive, and toxic via dermal absorption[1][2], while the oxane ring acts as an ether that can form potentially explosive peroxides upon prolonged exposure to air and light[3].

This guide provides a self-validating, field-proven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Profile & PPE Rationale

Standard laboratory PPE is insufficient for substituted imidazoles. The 1-methylimidazole core can cause irreversible visible necrosis through the epidermis (H314) and is classified as toxic in contact with the skin (H311)[1][2]. Furthermore, inhalation of its dust or vapors can cause severe corrosion of the respiratory system[4].

Table 1: Quantitative PPE Specifications & Mechanistic Rationale

PPE CategorySpecification StandardMechanistic Rationale (Causality)
Hand Protection Butyl rubber or heavy-duty Nitrile (EN 374, >0.4 mm thickness).Imidazole derivatives rapidly penetrate standard latex. Butyl rubber provides a breakthrough time of >480 minutes against basic organic corrosives[2].
Eye/Face Protection Snug-fitting chemical goggles + Face shield (EN 166).The compound causes serious, irreversible eye damage (H318). A face shield prevents droplet/dust impact during transfer[2][4].
Body Protection Tyvek® suit or chemically resistant lab coat (buttoned to the neck).Prevents systemic toxicity via dermal absorption (H311). Bound imidazole materials can be retained in connective tissues if absorbed[5].
Respiratory ABEK-P3 filter mask or SCBA (if handled outside a hood).Protects against corrosive dust and basic vapors. Inhalation of degradation products causes severe respiratory tract burns[1][4].

Experimental Workflows: Safe Handling & Transfer

To build a self-validating safety system, every handling step must include a verification check before proceeding to the next.

Protocol A: Pre-Use & Dispensing Workflow
  • Peroxide Verification (Critical Step): Because the oxane (tetrahydropyran) ring is an ether, it can auto-oxidize to form peroxides[3]. Before opening any bottle older than 3 months, test the exterior and cap area with a peroxide test strip. Validation: Strip must read <5 ppm.

  • Environmental Control: Conduct all weighing and transfers inside a certified Class II fume hood or a localized exhaust ventilation (LEV) system. Validation: Verify inward airflow is ≥0.5 m/s.

  • Static Mitigation: Substituted imidazoles can form combustible dusts[6]. Ground all weighing spatulas and use anti-static guns (zerostats) on weighing boats to prevent aerosolization of the powder.

  • Transfer: Use a dedicated, chemically inert spatula (e.g., PTFE-coated). Avoid cross-contamination with strong acids or oxidizing agents, which trigger violent exothermic reactions[4].

Protocol B: Emergency Spill Response & Decontamination

In the event of a spill, the primary risk is dermal exposure and inhalation of corrosive dust.

  • Isolation: Immediately halt work and evacuate personnel from the immediate vicinity.

  • Containment: Do not use water initially, as it may spread the basic compound. Cover the spill with an inert, dry absorbent material (e.g., sand, diatomaceous earth, or vermiculite)[7][8].

  • Neutralization: Carefully sweep the absorbed mixture into a chemical waste container. Wash the contaminated surface with copious amounts of water or a mildly acidic decontamination solution to neutralize the residual basic imidazole[8].

  • Verification: Test the surface pH with indicator paper. Validation: Surface must return to pH 6-7.

Visualized Safety Pathway

The following workflow illustrates the logical decision tree for exposure and spill mitigation.

G Start Spill or Exposure Detected Assess Assess Hazard Level (Volume & Location) Start->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (>50g) or Outside Hood Assess->Major High Risk PPE Don Maximum PPE (Respirator, Butyl Gloves) Minor->PPE Evac Evacuate Area & Call HazMat Major->Evac Absorb Absorb with Inert Material (Sand/Vermiculite) PPE->Absorb Decon Decontaminate Surfaces (Copious Water to pH 7) Absorb->Decon Waste Seal in Labeled Hazardous Waste Drum Decon->Waste

Workflow for emergency spill response and exposure mitigation for substituted imidazoles.

Logistics: Storage and Disposal Plans

Storage Requirements:

  • Atmosphere: Store under an inert gas (Argon or Nitrogen) to prevent peroxide formation in the oxane ring[3].

  • Temperature: Maintain at 15 – 25 °C in a dry, dark, well-ventilated cabinet[7].

  • Incompatibilities: Strictly isolate from strong oxidizers, strong acids, and acid chlorides.

Waste Disposal Plan: Do not flush 1-methyl-2-(oxane-4-carbonyl)-1H-imidazole down the drain, as it is harmful to aquatic life and alters local pH[2][5].

  • Collect all solid residues, contaminated gloves, and absorbent materials into a heavy-duty, leak-proof polyethylene drum[3].

  • Label clearly as "Corrosive/Toxic Organic Waste - Contains Imidazole Derivatives."

  • Incineration via a licensed hazardous waste contractor is the only approved method of disposal. During combustion, the compound will emit toxic fumes of carbon monoxide and nitrogen oxides (NOx)[5][9], requiring industrial scrubbers.

References

  • Carl ROTH. "Safety Data Sheet: 1-Methylimidazole ≥99 %, for synthesis." Carl ROTH GmbH + Co. KG.
  • Chemos GmbH & Co. KG. "Safety Data Sheet: 1-methylimidazole." Chemos.
  • PENTA s.r.o. "Safety Data Sheet: 1-Methylimidazole." Penta Chemicals.
  • Carl ROTH. "Safety Data Sheet: 1-Methylimidazole (UK)." Carl ROTH GmbH + Co. KG.
  • PubChem. "Imidazole | C3H4N2 | CID 795." National Institutes of Health (NIH).
  • Farnell. "Safety Data Sheet - Imidazole Derivatives." Farnell.
  • Specialist Sales. "Axichem AC Implode - Specialist Sales." Specialist Sales.
  • ARDEX Australia. "ARDEX WA 100 Part B Safety Data Sheet." ARDEX.
  • Altex Coatings. "Carboguard 504ZP Part A Safety Data Sheet." Altex Coatings.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-2-(oxane-4-carbonyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-methyl-2-(oxane-4-carbonyl)-1H-imidazole
© Copyright 2026 BenchChem. All Rights Reserved.